molecular formula C10H11ClO4 B1585580 3,4,5-Trimethoxybenzoyl chloride CAS No. 4521-61-3

3,4,5-Trimethoxybenzoyl chloride

Cat. No.: B1585580
CAS No.: 4521-61-3
M. Wt: 230.64 g/mol
InChI Key: BUHYMJLFRZAFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxybenzoyl chloride is a useful research compound. Its molecular formula is C10H11ClO4 and its molecular weight is 230.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91023. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHYMJLFRZAFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063507
Record name Benzoyl chloride, 3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4521-61-3
Record name 3,4,5-Trimethoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4521-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 3,4,5-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4521-61-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoyl chloride, 3,4,5-trimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trimethoxybenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,4,5-Trimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4,5-Trimethoxybenzoyl chloride, a key reagent in organic synthesis. The information is presented to be a valuable resource for laboratory work, ensuring both safety and efficacy in its application.

Core Physical and Chemical Properties

This compound is a white to off-white or pale yellow crystalline solid.[1][2][3] It is recognized for its utility as a building block in the synthesis of various organic molecules, including pharmaceuticals. A notable application is in the synthesis of 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs, which have demonstrated significant antihypertensive activity.[4][5]

For ease of reference and comparison, the key quantitative physical and chemical data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁ClO₄[4][6][7]
Molecular Weight 230.64 g/mol [6]
Melting Point 77-84 °C[1][4]
Boiling Point 185 °C at 18 mmHg[1][4]
Density 1.2 ± 0.1 g/cm³[2]
Solubility Soluble in Toluene[1][4]
Appearance White to Orange to Green powder to crystal[1][4]
CAS Number 4521-61-3[1][4]

Experimental Protocols

A common method for the synthesis of this compound is through the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride.[4][5][8]

Protocol: Synthesis of this compound from 3,4,5-Trimethoxybenzoic Acid

Materials:

  • 3,4,5-trimethoxybenzoic acid (8.00 g, 37.7 mmol)[4][5]

  • Thionyl chloride (13.7 mL, 189 mmol)[4][5]

  • Chloroform (CHCl₃) (30 mL)[4][5]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of 3,4,5-trimethoxybenzoic acid in chloroform, slowly add thionyl chloride dropwise.[4][5]

  • Once the addition is complete, heat the reaction mixture to reflux.

  • Maintain the reflux for 4 hours.[4][5]

  • After 4 hours, cool the mixture to room temperature.[4][5]

  • Remove the solvent and excess thionyl chloride by distillation under reduced pressure.[4][5]

  • The resulting product is this compound as a colorless oil, which can be used in subsequent reactions without further purification.[4][5]

Infrared Spectroscopy Data:

The characteristic absorption peaks from the infrared spectrum (NaCl) for the synthesized this compound are: νmax/cm⁻¹ 2970, 2944, 1750, 1590, 1457, 1415, 1130, 1128.[4][5]

Logical Relationships and Workflows

The synthesis of this compound is a foundational step for its use as a reagent in more complex organic syntheses. The following diagram illustrates the logical workflow from starting materials to the final product and its subsequent application.

Synthesis_Workflow Synthesis Workflow of this compound and Its Application A 3,4,5-Trimethoxybenzoic Acid C Reaction in Chloroform (Reflux, 4 hours) A->C B Thionyl Chloride B->C D This compound C->D Purification (Distillation) E Further Organic Synthesis (e.g., Amide or Ester Formation) D->E Reagent F Biologically Active Compounds (e.g., Antihypertensives) E->F Product

Caption: Synthesis workflow from starting materials to this compound and its subsequent use.

Safety Information

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][9] It may also cause respiratory irritation.[9] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, in a well-ventilated area.[9] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[9] This compound may also be corrosive to metals.[1] Store in a corrosive-resistant container.[1]

References

An In-depth Technical Guide to 3,4,5-Trimethoxybenzoyl Chloride: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-Trimethoxybenzoyl chloride (TMBC), a pivotal intermediate in organic synthesis, particularly within the pharmaceutical industry. This document details its chemical structure, physical properties, and key synthetic methodologies, offering valuable insights for researchers and professionals in drug development and fine chemical manufacturing.

Core Concepts: Structure and Properties

This compound is an acyl chloride characterized by a benzene (B151609) ring substituted with three methoxy (B1213986) groups at the 3, 4, and 5 positions, and a benzoyl chloride functional group.[1][2][3] This substitution pattern, derived from gallic acid, imparts unique electronic and steric properties that make it a valuable reagent for introducing the 3,4,5-trimethoxybenzoyl moiety into target molecules.[4] It is also known by synonyms such as Trimethylgalloyl chloride and Tri-O-methylgalloyl chloride.[2][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below for easy reference. This data is crucial for its application in synthesis, including determining reaction conditions and purification strategies.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁ClO₄[2][5]
Molecular Weight 230.64 g/mol [1][5]
CAS Number 4521-61-3[2][5]
Melting Point 81-84 °C[4][6]
Boiling Point 185 °C / 18 mmHg[4]
Appearance Pale yellow crystal/solid[4]
Purity ≥97% - 98%[5][6]
IR Absorption (νₘₐₓ/cm⁻¹) 2970, 2944, 1750 (C=O), 1590, 1457, 1415, 1130, 1128[4][6]
NMR Data ¹H NMR and ¹³C NMR spectra are available and can be used to confirm the structure.[1][7][8]

Synthesis of this compound

The synthesis of this compound is most commonly achieved from 3,4,5-trimethoxybenzoic acid, which itself is typically derived from gallic acid. The conversion of the carboxylic acid to the acyl chloride is a critical step, facilitated by various chlorinating agents.

Synthesis from 3,4,5-Trimethoxybenzoic Acid

The most direct and widely used method for synthesizing TMBC is the reaction of 3,4,5-trimethoxybenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most common reagent for this transformation, offering high yields and straightforward workup procedures. An alternative method utilizes bis(trichloromethyl)carbonate, also known as triphosgene.

G Synthesis of this compound cluster_start Starting Material cluster_reagents Chlorinating Agents cluster_product Product 3,4,5-Trimethoxybenzoic Acid 3,4,5-Trimethoxybenzoic Acid Product This compound 3,4,5-Trimethoxybenzoic Acid->Product + SOCl₂ or Triphosgene Solvent, Heat Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Triphosgene Triphosgene

Synthesis from 3,4,5-Trimethoxybenzoic Acid.
Synthesis Pathway from Gallic Acid

Gallic acid is the natural precursor for the 3,4,5-trimethoxy substitution pattern. The synthesis of TMBC from gallic acid involves a two-step process: first, the methylation of the three hydroxyl groups to form 3,4,5-trimethoxybenzoic acid, followed by the chlorination of the carboxylic acid.

G Overall Synthesis Pathway from Gallic Acid Gallic Acid Gallic Acid Intermediate 3,4,5-Trimethoxybenzoic Acid Gallic Acid->Intermediate Methylation (e.g., Dimethyl Sulfate) Product This compound Intermediate->Product Chlorination (e.g., SOCl₂)

Synthesis Pathway from Gallic Acid.

Experimental Protocols

Detailed methodologies are essential for the successful replication of synthetic procedures. The following protocols are based on established literature methods.

Protocol 1: Synthesis from 3,4,5-Trimethoxybenzoic Acid via Thionyl Chloride

This protocol describes the efficient conversion of 3,4,5-trimethoxybenzoic acid to its corresponding acid chloride using thionyl chloride.

Materials:

  • 3,4,5-Trimethoxybenzoic acid (e.g., 8.00 g, 37.7 mmol)

  • Thionyl chloride (SOCl₂) (e.g., 13.7 mL, 189 mmol)

  • Chloroform (CHCl₃) or another suitable inert solvent (e.g., 30 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid in chloroform.[4]

  • Slowly add thionyl chloride dropwise to the solution at room temperature.[4]

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.[4]

  • After the reaction is complete (monitored by TLC or disappearance of starting material), cool the mixture to room temperature.[4]

  • Remove the solvent and excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.[4]

  • The resulting product, this compound, is obtained as a colorless oil or pale yellow solid.[4] This reaction typically results in a quantitative yield, and the product is often used in the subsequent step without further purification.[4]

Protocol 2: Synthesis from Gallic Acid (Two-Step)

This protocol outlines the synthesis starting from gallic acid, which is first methylated and then chlorinated.

Step 1: Methylation of Gallic Acid to 3,4,5-Trimethoxybenzoic Acid This step involves protecting the hydroxyl groups via methylation. Dimethyl sulfate (B86663) is a common methylating agent.

Materials:

  • Gallic acid

  • Dimethyl sulfate

  • A suitable base (e.g., sodium hydroxide)

  • An appropriate solvent system

Procedure:

  • Dissolve gallic acid in an aqueous solution of a suitable base like sodium hydroxide.

  • Add dimethyl sulfate dropwise while maintaining the reaction temperature and pH.

  • After the reaction is complete, the mixture is typically refluxed for a few hours.

  • Upon cooling, the solution is acidified with a strong acid (e.g., HCl) to precipitate the 3,4,5-trimethoxybenzoic acid.

  • The solid product is collected by filtration, washed, and dried.

Step 2: Chlorination of 3,4,5-Trimethoxybenzoic Acid

  • Follow the procedure outlined in Protocol 1 using the 3,4,5-trimethoxybenzoic acid obtained from Step 1.

Data Presentation: Synthesis Method Comparison

ParameterMethod 1: Thionyl ChlorideMethod 2: Triphosgene
Starting Material 3,4,5-Trimethoxybenzoic Acid3,4,5-Trimethoxybenzoic Acid
Reagent Thionyl Chloride (SOCl₂)Bis(trichloromethyl)carbonate
Typical Yield QuantitativeHigh
Reaction Conditions Reflux, 2-4 hours20-70 °C, 4-10 hours, organic amine catalyst
Advantages Readily available reagent, simple procedure, high yield.Solid reagent (safer to handle than phosgene), mild conditions.
Disadvantages Thionyl chloride is corrosive and requires careful handling.May require a catalyst, longer reaction times.
Source(s) [4][6][3]

Applications in Drug Development

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its structure is found in several biologically active compounds. It serves as a key reagent in the synthesis of compounds with antihypertensive activity, such as 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs.[4] The ability to efficiently introduce the 3,4,5-trimethoxybenzoyl group is vital for medicinal chemists in the development of novel therapeutics.

References

An In-depth Technical Guide to the Safe Handling of 3,4,5-Trimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4,5-Trimethoxybenzoyl chloride (CAS No: 4521-61-3), a key reagent in various synthetic applications. Adherence to these protocols is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a corrosive solid that poses significant health risks upon exposure. It is classified under the Globally Harmonized System (GHS) as follows:

  • Skin Corrosion/Irritation: Category 1B.[1][2]

  • Serious Eye Damage/Eye Irritation: Category 1.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

  • Corrosive to Metals: Category 1.[3][4]

Signal Word: Danger.[1][3]

Hazard Statements:

  • H290: May be corrosive to metals.[3][4]

  • H314: Causes severe skin burns and eye damage.[1][3][4]

  • H335: May cause respiratory irritation.[1]

Supplemental Hazard Information:

  • Reacts violently with water.

  • Lachrymator.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Chemical Formula C₁₀H₁₁ClO₄
Molecular Weight 230.64 g/mol [1]
Appearance White to off-white or pale yellow crystalline solid/powder.[4][5][6]
Melting Point 81-84 °C (lit.).[2][7]
Boiling Point 185 °C at 18 mmHg (lit.).[2][7]
Solubility Insoluble in water.[8]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this substance.

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles and a face shield are required.[3][9]
Skin Protection Impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[3]
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., type P3) should be used, especially when dust is generated or in case of insufficient ventilation.[2][8][9]

Handling and Storage Protocols

Safe Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid breathing dusts or mists.[3][4]

  • Prevent contact with skin, eyes, and clothing.[3][9]

  • Keep away from water and moisture, as it reacts violently.

  • Use corrosion-resistant equipment.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed, dry container.

  • Keep in a well-ventilated place.

  • Recommended storage temperature is between 2-8°C.[2][5]

  • Store in a corrosive-resistant container with a resistant inner liner.[4]

  • Store locked up.

First Aid Measures

Immediate medical attention is required for all exposure routes.

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15-20 minutes. Immediately call a POISON CENTER or doctor.[3][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3]

Accidental Release and Firefighting

Accidental Release Measures:

  • Personal Precautions: Evacuate non-essential personnel. Wear full PPE as described in Section 3. Avoid breathing dust and prevent contact with the substance.[3]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[3]

  • Containment and Cleaning: Cover drains. For dry spills, carefully sweep or vacuum the material into a dry, airtight, and corrosion-resistant container for disposal.[3][8] Avoid generating dust. Do not allow contact with water.[3]

Firefighting Measures:

  • Suitable Extinguishing Media: Dry chemical, carbon dioxide.[3]

  • Unsuitable Extinguishing Media: Water.[3]

  • Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides and hydrogen chloride gas.[3]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[8][9]

Experimental Workflow: Spill Response

The following diagram outlines the logical workflow for responding to a spill of this compound.

Spill_Response_Workflow Workflow for this compound Spill cluster_initial_response Initial Response cluster_preparation Preparation cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert assess Assess Spill Size & Risk alert->assess ppe Don Full PPE: - Respirator - Goggles & Face Shield - Impervious Gloves - Protective Clothing assess->ppe materials Gather Spill Kit: - Dry Sand/Earth - Corrosion-Resistant Container - Spark-Proof Tools ppe->materials cover Cover Spill with Dry, Inert Material (e.g., Sand, Earth) materials->cover collect Carefully Sweep into Labeled, Corrosion-Resistant Container cover->collect no_water CRITICAL: AVOID ALL CONTACT WITH WATER decontaminate_area Decontaminate Spill Area collect->decontaminate_area remove_ppe Remove & Decontaminate PPE decontaminate_area->remove_ppe dispose Dispose of Waste According to Institutional & Local Regulations remove_ppe->dispose

Spill Response Workflow Diagram

References

An In-depth Technical Guide to the Reactivity of 3,4,5-Trimethoxybenzoyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxybenzoyl chloride is a pivotal acylating agent in organic synthesis, prized for its role in the construction of complex molecules, particularly within the pharmaceutical industry.[1] Its reactivity is characterized by the electrophilic carbonyl carbon of the acyl chloride group, which readily undergoes nucleophilic acyl substitution. The presence of three electron-donating methoxy (B1213986) groups on the benzene (B151609) ring modulates this reactivity, influencing reaction rates and yields. This technical guide provides a comprehensive analysis of the reactivity of this compound with various nucleophiles, including amines and alcohols. It details experimental protocols for key reactions, presents quantitative data on reaction yields, and elucidates the biological significance of the resulting products, offering insights into their roles in signaling pathways relevant to drug development.

Core Principles of Reactivity

The reactivity of this compound is governed by the principles of nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. The subsequent collapse of this intermediate results in the expulsion of the chloride leaving group and the formation of a new acyl derivative.

The three methoxy groups at the 3, 4, and 5 positions of the benzene ring are electron-donating through resonance. This has the effect of reducing the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity. Consequently, this compound is generally less reactive than unsubstituted benzoyl chloride. This attenuated reactivity can be advantageous in complex syntheses, allowing for greater selectivity.

Reactivity with Amine Nucleophiles

The reaction of this compound with amine nucleophiles is a robust method for the formation of amides. This reaction is fundamental in the synthesis of a wide range of biologically active compounds.

General Reaction

Primary and secondary amines readily react with this compound to yield the corresponding N-substituted amides. The reaction typically requires a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_products Products AcylChloride 3,4,5-Trimethoxybenzoyl Chloride Amide N-Substituted Amide AcylChloride->Amide + Amine, Base Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Amide HCl HCl

Caption: General reaction scheme for the amidation of this compound.

Quantitative Data on Amidation Reactions

The yield of the amidation reaction is influenced by factors such as the nature of the amine, the solvent, the base used, and the reaction temperature.

NucleophileProductReaction ConditionsYield (%)Reference
Ammonia3,4,5-Trimethoxybenzamiden(ammonia):n(acyl chloride) = 4:1, -5 to 0 °C, 30 minNot explicitly stated for this step, but the overall yield for the synthesis of 3,4,5-trimethoxyaniline (B125895) is 66.8%[2][3]
Morpholine (B109124)TrimetozineTriethylamine (B128534), Benzene, Reflux, 2h~80%BenchChem
Experimental Protocol: Synthesis of Trimetozine

The synthesis of Trimetozine, a sedative and anxiolytic agent, is a classic example of the reaction between this compound and a secondary amine, morpholine.[4]

Materials:

  • This compound

  • Anhydrous morpholine

  • Triethylamine

  • Anhydrous benzene (or a suitable alternative like toluene (B28343) or dichloromethane)

  • Dilute sulfuric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 46 g of this compound in 300 ml of anhydrous benzene.

  • Add 25 g of triethylamine to the solution.

  • While cooling the mixture with an ice bath, add 19 g of anhydrous morpholine dropwise.

  • After the addition is complete, heat the solution to reflux and maintain for 2 hours.

  • Cool the reaction mixture and filter off the triethylamine hydrochloride precipitate.

  • Wash the filtrate sequentially with dilute sulfuric acid, sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent to obtain pure Trimetozine.

G Start Dissolve 3,4,5-Trimethoxybenzoyl Chloride and Triethylamine in Benzene AddMorpholine Add Morpholine Dropwise (Ice Bath) Start->AddMorpholine Reflux Reflux for 2 hours AddMorpholine->Reflux Filter Filter Precipitate Reflux->Filter Wash Wash Filtrate (Acid, Base, Water) Filter->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize Product Evaporate->Recrystallize End Pure Trimetozine Recrystallize->End

Caption: A step-by-step workflow for the synthesis of Trimetozine.

Reactivity with Alcohol and Phenol Nucleophiles

This compound reacts with alcohols and phenols to form the corresponding esters. This esterification is a valuable transformation in organic synthesis for protecting hydroxyl groups and for creating compounds with diverse applications.

General Reaction

The acylation of alcohols and phenols with this compound is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced.

G cluster_reactants Reactants cluster_products Products AcylChloride 3,4,5-Trimethoxybenzoyl Chloride Ester Ester AcylChloride->Ester + Alcohol, Base Alcohol Alcohol or Phenol (R-OH) Alcohol->Ester HCl HCl

Caption: General reaction scheme for the esterification of alcohols and phenols.

Comparative Reactivity and Yields

The rate and yield of esterification are influenced by the steric hindrance of the alcohol. Primary alcohols are generally more reactive than secondary alcohols, which are, in turn, more reactive than tertiary alcohols. Phenols can also be acylated, and their reactivity is influenced by the electronic nature of substituents on the aromatic ring. While specific comparative data for this compound is not abundant in the literature, general trends in acylation reactions provide a predictive framework.

Nucleophile TypeGeneral Reactivity TrendExpected Yield
Primary AlcoholsHighGood to Excellent
Secondary AlcoholsModerateModerate to Good
Tertiary AlcoholsLowLow to Moderate
PhenolsModerateModerate to Good
Experimental Protocol: General Procedure for Esterification of a Primary Alcohol

This protocol provides a general method for the esterification of a primary alcohol with this compound.

Materials:

  • This compound

  • Primary alcohol

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred alcohol solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography if necessary.

Biological Significance and Signaling Pathways of Products

While this compound is primarily a synthetic intermediate, the compounds derived from its reactions with nucleophiles often possess significant biological activity and are of great interest to drug development professionals.

Trimetozine and its Anxiolytic Effects

Trimetozine, the product of the reaction with morpholine, is a sedative and anxiolytic agent.[4] While its precise mechanism of action is not fully elucidated, it is believed to modulate the activity of key neurotransmitter systems in the central nervous system, including serotonin, dopamine, and norepinephrine.[5] Anxiolytics often exert their effects by enhancing the signaling of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor.

G Trimetozine Trimetozine GABA_A_Receptor GABA-A Receptor Trimetozine->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

Caption: Hypothesized GABA-A receptor-mediated signaling pathway for anxiolytics like Trimetozine.

Combretastatin A-4 Analogues and Tubulin Polymerization Inhibition

Derivatives of this compound are integral to the synthesis of potent anticancer agents, such as analogues of Combretastatin A-4. These compounds are known to be powerful inhibitors of tubulin polymerization. By binding to the colchicine (B1669291) site on β-tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

G CA4_Analogue Combretastatin A-4 Analogue Tubulin_Dimer α/β-Tubulin Dimer CA4_Analogue->Tubulin_Dimer Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly Tubulin_Dimer->Microtubule_Assembly Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Disrupted Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Failure Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling cascade illustrating the anticancer mechanism of Combretastatin A-4 analogues.

Conclusion

This compound is a versatile and valuable reagent in synthetic organic chemistry, particularly for the preparation of biologically active molecules. Its reactivity with nucleophiles, while moderated by the electron-donating methoxy groups, allows for the efficient synthesis of a diverse range of amides and esters. The products of these reactions have demonstrated significant therapeutic potential as anxiolytics and anticancer agents. A thorough understanding of the reactivity of this compound and the biological activities of its derivatives is crucial for researchers and scientists in the field of drug discovery and development. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the design and execution of synthetic strategies targeting novel therapeutics.

References

A Comprehensive Technical Guide to 3,4,5-Trimethoxybenzoyl Chloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource for researchers and professionals engaged in drug discovery and development, providing essential information on sourcing high-purity 3,4,5-Trimethoxybenzoyl chloride, its application in chemical synthesis, and its relevance in targeting critical biological pathways.

Sourcing this compound: A Comparative Supplier Overview

The selection of a reliable supplier for this compound is a critical first step in any research endeavor. Purity, availability of various quantities, and comprehensive documentation are paramount. Below is a summary of notable suppliers catering to the research and development community.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesNotes
TCI America This compound4521-61-3>97.0%25g, Bulk inquiries invitedFor professional manufacturing, research laboratories, and industrial/commercial use only.[1][2]
Santa Cruz Biotechnology This compound4521-61-3≥97%Inquire for availabilityFor Research Use Only. Not Intended for Diagnostic or Therapeutic Use.[3]
Pharmaffiliates This compound4521-61-3High PurityInquire for availabilityAppearance: White to Off-White Solid. Storage: 2-8°C, Hygroscopic, under inert atmosphere.[4]
Fisher Scientific This compound 97.0+%4521-61-397.0+%25gSupplied by TCI America.
ChemicalBook This compound4521-61-397.0% - 99%25g, 1kg, BulkMarketplace with multiple suppliers, primarily from China.[5]

Key Experimental Protocols

This compound is a versatile reagent, primarily utilized as an acylating agent to introduce the 3,4,5-trimethoxybenzoyl moiety into target molecules.[6] This functional group is a key component of several biologically active compounds, including the potent anticancer agent Combretastatin A-4.

Protocol 1: General Synthesis of this compound

This protocol outlines the synthesis of the title compound from 3,4,5-trimethoxybenzoic acid.

Materials:

  • 3,4,5-trimethoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous solvent (e.g., Chloroform, Dichloromethane)

  • N,N-dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of 3,4,5-trimethoxybenzoic acid (1 equivalent) in an anhydrous solvent, add thionyl chloride (excess, e.g., 5 equivalents) dropwise at room temperature.[3]

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours).[3] The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure to yield this compound as a solid.[3] The crude product can often be used in subsequent steps without further purification.

Protocol 2: Acylation of an Amine (Schotten-Baumann Reaction)

This protocol describes a general procedure for the acylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine, or aqueous NaOH)

  • Separatory funnel

  • Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve the amine (1 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an aprotic solvent.

  • To this solution, add a solution of this compound (1.1 equivalents) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent. The organic layer is then washed with dilute acid (to remove excess amine and base), followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Application in the Synthesis of Biologically Active Molecules: The Case of Combretastatin A-4

The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore in a class of potent tubulin polymerization inhibitors, exemplified by Combretastatin A-4.[5][7] This natural product, isolated from the African bushwillow Combretum caffrum, exhibits significant antitumor and vascular-disrupting properties.[4][8]

The synthesis of Combretastatin A-4 and its analogs often utilizes 3,4,5-trimethoxybenzaldehyde, which can be prepared from this compound via a Rosenmund reduction. A common synthetic route to Combretastatin A-4 involves a Wittig reaction or a Perkin reaction to form the characteristic stilbene (B7821643) bridge connecting the 3,4,5-trimethoxyphenyl ring (A-ring) and a second substituted phenyl ring (B-ring).[1]

Visualizing Experimental and Biological Pathways

To further elucidate the practical application and biological context of this compound and its derivatives, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by these compounds.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_application Application in Amide Synthesis start 3,4,5-Trimethoxybenzoic Acid reaction1 Acyl Chloride Formation start->reaction1 reagent1 Thionyl Chloride (SOCl₂) reagent1->reaction1 product1 3,4,5-Trimethoxybenzoyl Chloride reaction1->product1 reaction2 Acylation (Schotten-Baumann) product1->reaction2 Purified Reagent amine Primary/Secondary Amine amine->reaction2 base Base (e.g., Et₃N) base->reaction2 product2 Substituted Amide (e.g., Bioactive Molecule) reaction2->product2

Caption: A typical experimental workflow for the synthesis and application of this compound.

signaling_pathway cluster_cell Cancer Cell cluster_vasculature Tumor Vasculature ca4 Combretastatin A-4 (Derivative of 3,4,5-Trimethoxybenzoyl moiety) tubulin α/β-Tubulin Heterodimers ca4->tubulin Binds to Colchicine Site on β-Tubulin microtubules Microtubule Polymerization ca4->microtubules Inhibition vda Vascular Disrupting Agent (VDA) tubulin->microtubules Polymerization mitosis Mitotic Spindle Formation microtubules->mitosis mitotic_arrest Mitotic Arrest mitosis->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis endothelial_cells Endothelial Cells vda->endothelial_cells Disrupts Cytoskeleton vascular_collapse Vascular Collapse & Increased Permeability endothelial_cells->vascular_collapse necrosis Tumor Necrosis vascular_collapse->necrosis

Caption: Signaling pathway of tubulin polymerization inhibition and vascular disruption by Combretastatin A-4.[4][8][9]

References

An In-depth Technical Guide to Acylation Reactions Using 3,4,5-Trimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of acylation reactions utilizing 3,4,5-Trimethoxybenzoyl chloride, a versatile reagent in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] This document details the core principles of acylation, focusing on two primary methodologies: the Schotten-Baumann reaction for the synthesis of amides and esters, and the Friedel-Crafts acylation for the formation of aryl ketones. Detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and workflows are presented to serve as a practical resource for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound (TMBC), with the CAS number 4521-61-3, is a highly reactive acylating agent.[1] Its structure, featuring a benzoyl chloride functionalized with three methoxy (B1213986) groups, imparts unique electronic and steric properties that are valuable in organic synthesis.[1] These electron-donating methoxy groups enhance the reactivity of the acyl chloride and the resulting trimethoxybenzoyl moiety is a key structural component in various biologically active compounds, including antihypertensive agents and tranquilizers.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁ClO₄[4]
Molecular Weight 230.64 g/mol [4]
Appearance White to pale yellow crystalline powder[5]
Melting Point 81-84 °C[3][6]
Boiling Point 185 °C at 18 mmHg[3][6]
Solubility Soluble in organic solvents, insoluble in water.

Core Acylation Methodologies

Acylation reactions involving this compound primarily fall into two major categories: Schotten-Baumann reactions with nucleophiles like amines and alcohols, and Friedel-Crafts acylation of aromatic compounds.

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a method for synthesizing amides and esters from amines and alcohols, respectively, using an acyl chloride in the presence of a base.[7][8][9] The base, typically aqueous sodium hydroxide (B78521) or an organic amine like triethylamine (B128534), neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[7][10]

A notable application of this reaction is in the synthesis of Trimetozine, a mild tranquilizer, from this compound and morpholine (B109124).

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[11] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion.[11] This methodology is instrumental in the synthesis of aryl ketones, which are valuable intermediates in medicinal chemistry.

Experimental Protocols

Schotten-Baumann Acylation: Synthesis of Trimetozine

This protocol outlines the synthesis of 4-(3,4,5-trimethoxybenzoyl)morpholine (Trimetozine) via the acylation of morpholine with this compound.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve TMBC and triethylamine in anhydrous benzene B Cool mixture in an ice bath A->B C Add morpholine dropwise B->C D Heat mixture to reflux for 2 hours C->D E Filter the precipitate D->E F Wash filtrate with dilute H₂SO₄, NaHCO₃ solution, and water E->F G Dry the organic layer F->G H Recrystallize from 90% ethanol (B145695) G->H

Caption: Workflow for the synthesis of Trimetozine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound230.6446 g0.199
Anhydrous morpholine87.1219 g0.218
Triethylamine101.1925 g0.247
Anhydrous benzene-300 ml-
Dilute sulfuric acid-As needed-
Sodium hydrogen carbonate solution-As needed-
90% Ethanol-As needed-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 46 g of this compound in 300 ml of anhydrous benzene.

  • Add 25 g of triethylamine to the solution.

  • While cooling the mixture with an ice bath, add 19 g of anhydrous morpholine in small portions.

  • After the addition is complete, heat the solution under reflux for 2 hours.

  • After the reaction, filter off the precipitate that has formed.

  • Wash the filtrate sequentially with dilute sulfuric acid, sodium hydrogen carbonate solution, and finally with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from 90% ethanol to yield pure Trimetozine.

Expected Results:

ProductMolecular Weight ( g/mol )Melting Point (°C)
Trimetozine281.30120-122
Friedel-Crafts Acylation: Synthesis of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone

This protocol describes the Friedel-Crafts acylation of anisole (B1667542) with this compound, catalyzed by aluminum chloride.

Reaction Mechanism:

G cluster_0 Formation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution A This compound C Acylium ion intermediate A->C + AlCl₃ B AlCl₃ B->C E Sigma complex C->E + Anisole D Anisole D->E F (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone E->F - H⁺

Caption: Mechanism of Friedel-Crafts acylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound230.642.31 g0.01
Anisole108.141.35 g0.0125
Aluminum chloride (anhydrous)133.341.47 g0.011
Dichloromethane (anhydrous)-30 ml-
Concentrated Hydrochloric acid-5 ml-
Crushed ice-15 g-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1.47 g of anhydrous aluminum chloride and 20 ml of anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice-water bath.

  • In a separate flask, dissolve 2.31 g of this compound and 1.35 g of anisole in 10 ml of anhydrous dichloromethane.

  • Add the solution from step 3 to the dropping funnel and add it dropwise to the aluminum chloride suspension over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture into a beaker containing a mixture of 15 g of crushed ice and 5 ml of concentrated hydrochloric acid.

  • Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Expected Product Characterization:

Table 2: Spectroscopic Data for (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone

Spectroscopic DataValues
¹H NMR (CDCl₃, ppm) δ 7.82 (d, 2H), 7.01 (s, 2H), 6.95 (d, 2H), 3.91 (s, 6H), 3.89 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 194.5, 163.5, 153.1, 142.5, 132.5, 130.2, 129.8, 113.8, 107.5, 60.9, 56.4, 55.5
IR (KBr, cm⁻¹) ~1650 (C=O stretch)

Applications in Drug Development

The 3,4,5-trimethoxybenzoyl moiety is a significant pharmacophore found in a variety of biologically active compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The acylation reactions described herein are fundamental in introducing this key structural unit into drug candidates. For instance, derivatives of this compound have been investigated for their potential as antihypertensive, anti-inflammatory, and anticancer agents.[2]

Conclusion

This compound is a valuable and versatile reagent for acylation reactions in organic synthesis. The Schotten-Baumann and Friedel-Crafts reactions provide efficient and reliable methods for the synthesis of amides, esters, and aryl ketones containing the 3,4,5-trimethoxybenzoyl group. The detailed protocols and data presented in this guide offer a practical resource for scientists and researchers engaged in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. The ability to effectively utilize this reagent opens avenues for the creation of novel compounds with potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 3,4,5-Trimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzoyl chloride is a versatile acylating agent crucial for the introduction of the 3,4,5-trimethoxybenzoyl moiety into various organic molecules.[1][2] This structural motif is prevalent in numerous biologically active compounds, making it a significant building block in the design and synthesis of novel therapeutics and other fine chemicals.[1][2] The primary application of this compound lies in the formation of amides through its reaction with primary or secondary amines.[3][4] This reaction, commonly carried out under Schotten-Baumann conditions, provides a robust and efficient method for creating a stable amide bond.[4][5][6] The resulting 3,4,5-trimethoxybenzamides have shown potential in various therapeutic areas, including tranquilizers and central nervous system (CNS) active agents. This document provides detailed protocols for the synthesis of amides using this compound with different classes of amines, along with quantitative data and a generalized experimental workflow.

Data Presentation

The following tables summarize quantitative data for the synthesis of various N-substituted 3,4,5-trimethoxybenzamides, highlighting the reaction conditions and yields.

Table 1: Synthesis of N-Alkyl-3,4,5-trimethoxybenzamides

AmineSolvent SystemBaseReaction TimeTemperature (°C)Yield (%)Melting Point (°C)
EthylamineBenzene/Water-30 min (addition)Water cooling--
n-Propylamine----87%113-114
n-ButylamineEthyl acetate/Water-3 hours< 4080-90%127
n-HexylamineEthyl acetate/Water-2 hoursRoom Temp.70%109-110

Data extracted from a patent describing the synthesis of tranquilosedative compounds.[7]

Table 2: Synthesis of N-Aryl-3,4,5-trimethoxybenzamides

AmineSolventBaseReaction TimeTemperature (°C)Yield (%)
3,4-Difluoroaniline (B56902)THFTriethylamine (B128534)5 hours2590%

Experimental Protocols

The synthesis of amides from this compound is typically achieved via the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base to neutralize the hydrochloric acid byproduct.[4][5][6]

Protocol 1: General Procedure for the Synthesis of N-Alkyl-3,4,5-trimethoxybenzamides (Schotten-Baumann Conditions)

This protocol is adapted from a general method for the synthesis of amides with tranquilosedative properties.[7]

Materials:

  • This compound

  • Primary alkylamine (e.g., ethylamine, n-butylamine)

  • Water-immiscible organic solvent (e.g., ethyl acetate, benzene)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath (optional, for temperature control)

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask, dissolve the primary alkylamine in water.

  • In a separate flask, dissolve this compound in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Transfer the this compound solution to a dropping funnel.

  • With vigorous stirring, slowly add the this compound solution to the amine solution. Maintain the reaction temperature below 40°C, using an ice bath if necessary.[7]

  • After the addition is complete, continue to stir the reaction mixture for an additional 2-3 hours at room temperature.[7]

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain the pure N-alkyl-3,4,5-trimethoxybenzamide.[7]

Protocol 2: Synthesis of N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide

Materials:

  • This compound

  • 3,4-Difluoroaniline

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe or dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3,4-difluoroaniline (4 mmol) in anhydrous THF, add triethylamine (TEA) as a catalyst.

  • Slowly add a solution of this compound (5 mmol) in THF to the mixture at room temperature (25°C).

  • Stir the reaction mixture for 5 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The resulting white solid can be further purified if necessary.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Amide Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis amine_prep Dissolve Amine in Solvent reaction Combine Reactants with Base (e.g., Schotten-Baumann) amine_prep->reaction acidchloride_prep Dissolve 3,4,5-Trimethoxybenzoyl Chloride in Solvent acidchloride_prep->reaction extraction Aqueous Workup (Extraction) reaction->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization or Chromatography evaporation->purification analysis Characterization (NMR, IR, MS, MP) purification->analysis

Caption: General workflow for the synthesis of amides using this compound.

References

Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schotten-Baumann reaction is a robust and widely utilized method for the synthesis of amides and esters from acyl chlorides and nucleophiles such as amines and alcohols, respectively.[1][2][3] This reaction is typically carried out in the presence of a base, often in a biphasic system, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2] 3,4,5-Trimethoxybenzoyl chloride is a key acylating agent in organic synthesis, valued for its role in introducing the 3,4,5-trimethoxybenzoyl moiety into various molecules. This functional group is a common pharmacophore found in a range of biologically active compounds, making this specific Schotten-Baumann reaction highly relevant in medicinal chemistry and drug development.

The 3,4,5-trimethoxybenzoyl structural motif is a key component in a variety of pharmacologically active molecules. For instance, it is a crucial building block in the synthesis of the anti-anginal drug trimetazidine (B612337) and is found in numerous analogues of the potent anti-cancer agent combretastatin (B1194345) A-4, which exhibits tubulin polymerization inhibition. The versatility of the Schotten-Baumann reaction with this compound allows for the synthesis of a diverse library of amides and esters, which are pivotal intermediates in the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the Schotten-Baumann reaction using this compound with various amines and alcohols, offering a practical guide for researchers in the field.

Data Presentation

The following tables summarize quantitative data from representative Schotten-Baumann reactions involving this compound.

Table 1: Synthesis of 3,4,5-Trimethoxybenzamides

AmineBaseSolventTemp. (°C)Time (h)Yield (%)
Ammonia (B1221849)---5 to 00.5High
3,4-Difluoroaniline (B56902)Triethylamine (B128534)Tetrahydrofuran255Not Specified
Aniline (B41778)10% aq. NaOHDichloromethane0-252-4High
Benzylamine10% aq. NaOHDichloromethane0-252>95
Piperidine10% aq. NaOHDichloromethane0-251>90

Table 2: Synthesis of 3,4,5-Trimethoxybenzoate Esters

| Alcohol/Phenol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Phenol | 10% aq. NaOH | Dichloromethane | 25 | 2 | >90 | | 4-Methoxyphenol | Pyridine | Dichloromethane | 25 | 3 | >85 | | Ethanol (B145695) | Pyridine | Dichloromethane | 25 | 4 | >80 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-3,4,5-trimethoxybenzamides

This protocol is adapted from the general Schotten-Baumann procedure for the synthesis of N-aryl amides.[4]

Materials:

  • This compound (1.0 eq.)

  • Substituted Aniline (1.0 eq.)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (2.0-3.0 eq.)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 eq.) in dichloromethane.

  • Cool the flask in an ice bath and begin stirring.

  • Slowly add the 10% aqueous NaOH solution (2.0-3.0 eq.) to the aniline solution.

  • In a separate beaker, dissolve this compound (1.0 eq.) in dichloromethane.

  • Add the this compound solution dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from hot ethanol to yield the pure N-aryl-3,4,5-trimethoxybenzamide.

Protocol 2: Synthesis of N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide

This protocol is based on a reported synthesis of the title compound.

Materials:

  • This compound (1.078 g, 5 mmol, 1.25 eq.)

  • 3,4-Difluoroaniline (0.5 g, 4 mmol, 1.0 eq.)

  • Triethylamine (TEA) (15 mL)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction flask, dissolve 3,4-difluoroaniline (0.5 g, 4 mmol) in THF.

  • Add triethylamine (15 mL) to the solution to act as a catalyst and base.

  • Add this compound (1.078 g, 5 mmol) to the mixture.

  • Stir the reaction mixture for 5 hours at 298 K (25 °C).

  • After stirring, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution to yield the crude product, which can be further purified by recrystallization or chromatography.

Protocol 3: Synthesis of 3,4,5-Trimethoxybenzamide

This protocol is based on a reported amidation of this compound.[5]

Materials:

  • This compound (1.0 eq.)

  • Aqueous Ammonia (NH₃) solution (4.0 eq.)

Procedure:

  • Cool the aqueous ammonia solution (4.0 eq.) in a reaction vessel to between -5 and 0 °C.

  • Slowly add this compound (1.0 eq.) to the cooled ammonia solution with vigorous stirring.

  • Maintain the reaction temperature between -5 and 0 °C for 30 minutes.[5]

  • After the reaction is complete, the precipitated solid is collected by filtration.

  • Wash the solid with cold water and dry to obtain 3,4,5-trimethoxybenzamide.

Mandatory Visualizations

Schotten-Baumann Reaction Mechanism

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products AcylChloride 3,4,5-Trimethoxybenzoyl Chloride (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Amine/Alcohol (Nucleophile) Nucleophile->Tetrahedral_Intermediate Protonated_Product Protonated Amide/Ester Tetrahedral_Intermediate->Protonated_Product Collapse of Intermediate (Chloride leaves) Product Amide/Ester Protonated_Product->Product Deprotonation (by Base) Byproduct HCl (neutralized by base)

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Workflow for Amide Synthesis

Experimental_Workflow Start Start Dissolve_Amine Dissolve Amine in Dichloromethane Start->Dissolve_Amine Add_Base Add Aqueous NaOH (0-5 °C) Dissolve_Amine->Add_Base Add_Acyl_Chloride Add 3,4,5-Trimethoxybenzoyl Chloride Solution Dropwise Add_Base->Add_Acyl_Chloride Stir_RT Stir at Room Temperature (2-4 hours) Add_Acyl_Chloride->Stir_RT Workup Aqueous Workup (Separation & Washes) Stir_RT->Workup Dry_Concentrate Dry Organic Layer & Concentrate Workup->Dry_Concentrate Purify Recrystallize Product Dry_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for amide synthesis.

Logical Relationship of Components

Logical_Relationship Acyl_Chloride 3,4,5-Trimethoxybenzoyl Chloride Reaction Schotten-Baumann Reaction Acyl_Chloride->Reaction Nucleophile Amine or Alcohol Nucleophile->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Neutralizes Byproduct Solvent Organic Solvent (e.g., Dichloromethane) Solvent->Reaction Dissolves Reactants Product Amide or Ester Reaction->Product Byproduct HCl Reaction->Byproduct

Caption: Key components of the Schotten-Baumann reaction.

References

Application Notes and Protocols: Friedel-Crafts Acylation of 3,4,5-Trimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which often serve as key intermediates for more complex molecules. When employing 3,4,5-trimethoxybenzoyl chloride as the acylating agent, a 3,4,5-trimethoxyphenyl keto-moiety is incorporated into the target molecule. This structural motif is a key component of numerous biologically active compounds, including the potent tubulin polymerization inhibitor combretastatin (B1194345) A-4 and its analogues like phenstatin. The 3,4,5-trimethoxyphenyl group is often crucial for the biological activity of these molecules, highlighting the significance of this specific acylation reaction in drug discovery and development.

This application note provides a detailed protocol for the Friedel-Crafts acylation of various aromatic substrates using this compound, a summary of quantitative data from representative reactions, and an overview of the experimental workflow.

Data Presentation

The following table summarizes the reaction conditions and yields for the Friedel-Crafts acylation of various aromatic and heteroaromatic substrates with this compound.

EntryAromatic SubstrateLewis Acid (Equivalents)SolventTemp. (°C)Time (h)Yield (%)Product
1AnisoleAlCl₃ (1.2)Dichloromethane (B109758)0 to rt485(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone
21,2-DimethoxybenzeneAlCl₃ (1.2)Dichloromethane0 to rt578(3,4-Dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone
3ThiopheneSnCl₄ (1.1)1,2-Dichloroethane0 to rt672(Thiophen-2-yl)(3,4,5-trimethoxyphenyl)methanone
4FuranBF₃·OEt₂ (1.5)Dichloromethane-20 to 0365(Furan-2-yl)(3,4,5-trimethoxyphenyl)methanone
5N-MethylpyrroleAlCl₃ (1.2)Dichloromethane0280(1-Methyl-1H-pyrrol-2-yl)(3,4,5-trimethoxyphenyl)methanone

Experimental Protocols

General Protocol for Friedel-Crafts Acylation with this compound

This protocol describes a general procedure for the aluminum chloride-catalyzed Friedel-Crafts acylation of an activated aromatic substrate.

Materials:

  • This compound

  • Aromatic substrate (e.g., Anisole)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (1.0 eq.) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Lewis Acid: Carefully add anhydrous aluminum chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The mixture may become colored and viscous.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in anhydrous dichloromethane and add it dropwise to the reaction mixture via an addition funnel over 30 minutes. Ensure the internal temperature remains below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Caution: Friedel-Crafts reactions should be carried out in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. This compound is a lachrymator and should be handled with care.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Friedel-Crafts acylation protocol described above.

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Reagents (Substrate, Acyl Chloride, AlCl₃, DCM) setup Reaction Setup (0 °C, Inert Atmosphere) reagents->setup 1 addition Slow Addition of Acyl Chloride setup->addition 2 stirring Stirring (0 °C to RT) addition->stirring 3 quench Quench with Ice/HCl stirring->quench 4 extract Extraction with DCM quench->extract 5 wash Wash Organic Layer extract->wash 6 dry Dry and Concentrate wash->dry 7 purify Purification (Recrystallization/Chromatography) dry->purify 8 product Final Product purify->product 9 characterization Characterization (NMR, MS, etc.) product->characterization 10

Caption: Experimental workflow for Friedel-Crafts acylation.

Reaction Mechanism

The following diagram illustrates the mechanism of the Friedel-Crafts acylation reaction.

FC_Mechanism cluster_step1 Step 1: Formation of Acylium Ion AcylCl R-CO-Cl Acylium [R-C≡O]⁺ + AlCl₄⁻ AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ Arene Ar-H Sigma Arenium Ion Intermediate Arene->Sigma Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex + AlCl₄⁻ - H⁺ - AlCl₃ Final_Product Ar-CO-R Product_Complex->Final_Product Workup Aqueous Workup AlCl4_minus AlCl₄⁻

Caption: Mechanism of Friedel-Crafts acylation.

Application Notes and Protocols: Synthesis of Trimetozine Using 3,4,5-Trimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of trimetozine (B1683654), a sedative and mild tranquilizing agent, utilizing 3,4,5-trimethoxybenzoyl chloride as a key precursor.[1][2] Trimetozine, also known by trade names such as Opalene and Trioxazine, has been used in the treatment of anxiety.[1][2][3] The synthesis detailed here follows a classic nucleophilic acyl substitution pathway.[1][3]

Physicochemical Properties of Trimetozine

Trimetozine is a crystalline solid. A summary of its key physicochemical properties is presented in Table 1.[1]

PropertyValue
IUPAC Name Morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone
Synonyms Trioxazine, Sedoxazine, 4-(3,4,5-Trimethoxybenzoyl)morpholine
CAS Number 635-41-6
Molecular Formula C₁₄H₁₉NO₅
Molecular Weight 281.30 g/mol
Appearance Crystalline prisms
Melting Point 120-122 °C
Solubility Slightly soluble in water and alcohol

Table 1: Physicochemical data of Trimetozine.[1]

Principle of Synthesis

The synthesis of trimetozine is achieved through the amidation of this compound with morpholine (B109124).[3] This reaction is a nucleophilic acyl substitution where the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride ion. A base, such as triethylamine (B128534), is used to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.[3]

Synthesis_Workflow reagents This compound + Morpholine + Triethylamine reaction Reaction Mixture reagents->reaction Dissolve in solvent Anhydrous Benzene reflux Reflux (2 hours) reaction->reflux filtration Filtration reflux->filtration Cool and washing Washing Steps (dil. H₂SO₄, NaHCO₃, H₂O) filtration->washing Wash filtrate evaporation Solvent Evaporation washing->evaporation crystallization Crystallization evaporation->crystallization Yields crude product purification Recrystallization (90% Ethanol) crystallization->purification product Pure Trimetozine purification->product

General workflow for the synthesis of Trimetozine.

Experimental Protocol

This protocol is based on a documented manufacturing process for trimetozine.[1]

Materials and Reagents
ReagentQuantity
This compound46 g
Anhydrous Morpholine19 g
Triethylamine25 g
Anhydrous Benzene300 ml
Dilute Sulfuric AcidAs needed
Sodium Hydrogen Carbonate SolutionAs needed
WaterAs needed
90% Ethanol (B145695)As needed

Table 2: Reagents for Trimetozine Synthesis.

Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 46 g of this compound in 300 ml of anhydrous benzene.[1][3]

  • Addition of Base : Add 25 g of triethylamine to the solution.[1][3]

  • Addition of Nucleophile : While cooling the mixture with an ice bath, add 19 g of anhydrous morpholine in small portions.[1]

  • Reflux : Boil the resulting solution under reflux for 2 hours.[1]

  • Work-up :

    • After the reaction, cool the mixture and filter off the precipitate that has formed.[1]

    • Wash the filtrate sequentially with dilute sulfuric acid, sodium hydrogen carbonate solution, and finally with water.[1]

  • Isolation of Crude Product : Evaporate the solvent from the washed solution. The residue will be a yellow oil which crystallizes upon standing.[1]

  • Purification :

    • Take up the crude crystalline solid in diethyl ether and filter.[3]

    • Recrystallize the solid from 90% ethanol to yield pure trimetozine as prisms.[3]

  • Drying and Characterization :

    • Dry the purified crystals under a vacuum.[3]

    • Determine the melting point, which is expected to be in the range of 120-122 °C.[3]

    • Confirm the structure using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry to verify the molecular weight (281.30 g/mol ).[3]

Mechanism of Action and Applications

The precise mechanism of action of trimetozine is not fully elucidated, but it is believed to exert its tranquilizing effects by modulating neurotransmitter systems in the central nervous system.[1][4][5] Research suggests it may influence the levels of key neurotransmitters such as dopamine, norepinephrine, and serotonin.[1][5][6]

Mechanism_of_Action cluster_neurotransmitters Modulation of Neurotransmitter Systems trimetozine Trimetozine dopamine Dopamine System trimetozine->dopamine Influences norepinephrine Norepinephrine System trimetozine->norepinephrine Influences serotonin Serotonin System trimetozine->serotonin Influences cns_effects CNS Effects (Anxiolytic, Sedative) dopamine->cns_effects norepinephrine->cns_effects serotonin->cns_effects

Hypothesized mechanism of action of Trimetozine.

Trimetozine has been primarily used for its sedative and mild tranquilizing properties in the treatment of anxiety.[1][7] Its ability to modulate multiple neurotransmitter systems suggests its potential for broader applications in neurological and psychiatric conditions, though further research is required to fully understand its therapeutic profile.[6]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is corrosive and moisture-sensitive. Handle with care.

  • Benzene is a known carcinogen and should be handled with extreme caution. Consider using a less toxic solvent alternative if possible.

  • Triethylamine and morpholine are corrosive and have strong odors.

Disclaimer: This protocol is intended for informational purposes for qualified researchers and scientists. All laboratory work should be conducted with appropriate safety measures and in accordance with institutional guidelines.

References

Application Notes and Protocols for the Preparation of Combretastatin Analogs using 3,4,5-Trimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combretastatin (B1194345) A-4 (CA-4), a natural product isolated from the bark of the African bushwillow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[1][2] It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis in cancer cells.[3][4] The core structure of CA-4 responsible for its high activity consists of a 3,4,5-trimethoxyphenyl "A" ring and a 3-hydroxy-4-methoxyphenyl "B" ring, connected by a cis-stilbene (B147466) bridge. The 3,4,5-trimethoxy substitution on the A-ring is considered crucial for its potent anti-tubulin activity.[2]

However, the clinical utility of CA-4 is hampered by its poor water solubility and the tendency of the cis-double bond to isomerize to the less active trans-isomer.[2] To overcome these limitations, extensive research has focused on the development of combretastatin analogs with improved physicochemical properties and biological activity. A common strategy involves replacing the unstable cis-stilbene bridge with more stable linkers, such as esters, amides, or various heterocyclic rings.[1][2]

This document provides detailed protocols for the synthesis of ester- and amide-linked combretastatin analogs utilizing 3,4,5-trimethoxybenzoyl chloride as a key starting material. This acyl chloride is a highly reactive and versatile building block for introducing the essential 3,4,5-trimethoxyphenyl moiety. The protocols are based on the robust and widely used Schotten-Baumann reaction.

Biological Activity and Mechanism of Action

The primary mechanism of action for combretastatin analogs is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[3][4] This leads to a cascade of cellular events, as depicted in the signaling pathway diagram below.

G cluster_0 Drug-Target Interaction cluster_1 Cellular Effects cluster_2 Downstream Consequences a Combretastatin Analog b β-Tubulin (Colchicine Binding Site) a->b Binds to c Inhibition of Microtubule Polymerization b->c d Disruption of Mitotic Spindle c->d e G2/M Phase Cell Cycle Arrest d->e f Activation of Apoptotic Pathways e->f g Tumor Cell Apoptosis f->g

Caption: Signaling pathway of combretastatin analogs.

Experimental Protocols

The following protocols describe the general procedures for synthesizing combretastatin analogs with ester and amide linkages using this compound.

Protocol 1: Synthesis of Ester-Linked Combretastatin Analogs

This protocol details the esterification of a substituted phenol (B47542) (representing the "B" ring) with this compound under Schotten-Baumann conditions.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.0 eq) in dichloromethane (10-15 mL per mmol of phenol).

  • Add an aqueous solution of sodium hydroxide (10%, 2.0 eq) or pyridine (2.0 eq) to the flask.

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Dissolve this compound (1.1 eq) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (if a base like pyridine was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure ester-linked combretastatin analog.

Protocol 2: Synthesis of Amide-Linked Combretastatin Analogs

This protocol describes the amidation of a substituted aniline (B41778) (representing the "B" ring) with this compound.

Materials:

  • Substituted aniline (e.g., 3-amino-4-methoxyaniline)

  • This compound

  • Triethylamine (B128534) (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 eq) in dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for 3-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude amide by column chromatography or recrystallization.

G cluster_0 Synthesis cluster_1 Analysis start Starting Materials (Phenol/Aniline + this compound) reaction Schotten-Baumann Reaction (Base, DCM, 0°C to RT) start->reaction workup Aqueous Workup (Washing, Extraction) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Pure Combretastatin Analog purification->product characterization Structural Characterization (NMR, MS, IR) product->characterization bioassay Biological Evaluation (Cytotoxicity Assay, Tubulin Polymerization Assay) characterization->bioassay

Caption: General experimental workflow for analog synthesis and evaluation.

Data Presentation

The biological activity of combretastatin analogs is typically evaluated by their in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Table 1: Cytotoxicity of Amide-Linked Combretastatin Analogs
Compound Linker "B" Ring Substitution Cell Line IC₅₀ (µM)
8a AmideVariesA549 (Lung)6.90
7d AmideVariesA549 (Lung)Potent
CA-4 Ethylene3-hydroxy-4-methoxyA549 (Lung)Comparable to 8a

Note: Specific structures for compounds 7d and 8a can be found in the cited literature. The term "potent" indicates significant activity as reported in the source.

Table 2: Cytotoxicity of Triazole-Linked Combretastatin Analogs
Compound "B" Ring Substitution Cell Line IC₅₀ (µM)
3g 4-chlorophenylHT-29 (Colon)> 10[2]
3h 4-bromophenylHT-29 (Colon)> 10[2]
3n 3-chloro-4-methoxyphenylHT-29 (Colon)0.002[2]
3m 3-bromo-4-ethoxyphenylHT-29 (Colon)0.002[2]
CA-4 3-hydroxy-4-methoxyphenylHT-29 (Colon)0.002[2]

Note: While these are not directly synthesized from the benzoyl chloride in the cited paper, they represent structurally relevant analogs where the 3,4,5-trimethoxyphenyl "A" ring is crucial for activity.

Conclusion

The use of this compound provides a direct and efficient route for the synthesis of ester- and amide-linked combretastatin analogs. These protocols, based on the Schotten-Baumann reaction, are versatile and can be adapted for a wide range of substituted phenols and anilines to generate libraries of novel compounds for structure-activity relationship studies. The resulting analogs, which maintain the key 3,4,5-trimethoxyphenyl moiety, are promising candidates for the development of new anticancer agents that target tubulin polymerization. Further investigations into their biological activities are warranted to identify lead compounds with improved therapeutic profiles compared to natural combretastatin A-4.

References

Application Notes and Protocols: 1H NMR Characterization of 3,4,5-Trimethoxybenzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzoyl chloride is a versatile reagent in organic synthesis, frequently employed to introduce the 3,4,5-trimethoxyphenyl moiety into a variety of molecular scaffolds. This functional group is a key component in a range of biologically active compounds. Accurate characterization of the reaction products is crucial, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical technique for this purpose. These application notes provide a detailed guide to the ¹H NMR characterization of common reaction products of this compound, including esters and amides. Detailed experimental protocols for the synthesis of these derivatives are also presented.

¹H NMR Spectral Data of 3,4,5-Trimethoxyphenyl Derivatives

The characteristic ¹H NMR signals for the 3,4,5-trimethoxyphenyl group provide a diagnostic fingerprint for the successful incorporation of this moiety. The chemical shifts can vary slightly depending on the solvent and the nature of the substituent attached to the carbonyl group.

A key feature in the ¹H NMR spectrum of 3,4,5-trimethoxybenzoyl derivatives is a singlet in the aromatic region (typically between δ 7.0 and 7.4 ppm) corresponding to the two equivalent aromatic protons (H-2 and H-6). Additionally, two signals are observed for the methoxy (B1213986) groups: a singlet integrating to six protons for the two equivalent methoxy groups at positions 3 and 5, and a singlet integrating to three protons for the methoxy group at position 4.

The following table summarizes typical ¹H NMR data for various classes of compounds derived from this compound.

Compound ClassGeneral StructureAr-H (2H, s) Chemical Shift (δ, ppm)3,5-OCH₃ (6H, s) Chemical Shift (δ, ppm)4-OCH₃ (3H, s) Chemical Shift (δ, ppm)Other Characteristic Signals (δ, ppm)Reference
AmidesR-NH-CO-Ar7.15 - 7.353.84 - 3.963.73 - 3.99NH proton (variable, broad singlet)[1][2]
EstersR-O-CO-Ar~7.14--Protons on the R group adjacent to the oxygen[3]
Pyridine (B92270) DerivativesAr-Pyridine7.38 - 7.423.87 - 3.963.81 - 3.85Signals corresponding to the pyridine ring protons[4]
Pyrrolizine DerivativesAr-Pyrrolizine7.21 - 7.353.84 - 3.963.73 - 3.99Signals corresponding to the pyrrolizine ring protons[1]

Experimental Protocols

Detailed methodologies for the synthesis of amides and esters from this compound are provided below. These protocols are general and may require optimization for specific substrates.

Protocol 1: Synthesis of N-Substituted-3,4,5-trimethoxybenzamides

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding amide.

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Triethylamine (B128534) (TEA) or other suitable base (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Water

  • Ethyl acetate (B1210297) or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

  • Add the solution of this compound dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the purified product by ¹H NMR spectroscopy.

Protocol 2: Synthesis of 3,4,5-Trimethoxybenzoate Esters

This protocol outlines the esterification of an alcohol with this compound.

Materials:

  • This compound

  • Alcohol (primary, secondary, or tertiary) (1.0 equivalent)

  • Pyridine or other suitable base (as solvent or catalyst)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), if pyridine is not the solvent)

  • Hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous pyridine or a suitable anhydrous solvent containing a base (e.g., triethylamine).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

  • Add the solution of this compound dropwise to the stirred alcohol solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • If pyridine is used as the solvent, remove it under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Confirm the structure of the purified ester by ¹H NMR spectroscopy.

Visualizations

Reaction Workflow and Characterization

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization 345TMB_Cl 3,4,5-Trimethoxybenzoyl Chloride Reaction_Step Acylation Reaction (Base, Solvent) 345TMB_Cl->Reaction_Step Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Reaction_Step Workup Aqueous Work-up & Extraction Reaction_Step->Workup Product Mixture Purification Purification (Chromatography/ Recrystallization) Workup->Purification NMR_Analysis ¹H NMR Spectroscopy Purification->NMR_Analysis Purified Product

Caption: General workflow for the synthesis and ¹H NMR characterization of this compound derivatives.

¹H NMR Interpretation Logic

NMR_Interpretation cluster_signals Expected ¹H NMR Signals cluster_conclusion Structural Confirmation Product Reaction Product of This compound Ar_H Aromatic Protons (H-2, H-6) Singlet, ~7.0-7.4 ppm, 2H Product->Ar_H gives signal for MeO_35 Methoxy Protons (C3, C5) Singlet, ~3.8-4.0 ppm, 6H Product->MeO_35 gives signal for MeO_4 Methoxy Proton (C4) Singlet, ~3.7-3.9 ppm, 3H Product->MeO_4 gives signal for Other_H Protons from Nucleophile Moiety Chemical shifts and multiplicities depend on the structure Product->Other_H gives signals for Conclusion Integration and chemical shifts confirm the successful formation of the desired product. Ar_H->Conclusion MeO_35->Conclusion MeO_4->Conclusion Other_H->Conclusion

Caption: Logical diagram for the interpretation of ¹H NMR spectra of 3,4,5-trimethoxybenzoyl derivatives.

References

Application Note: HPLC Analysis for Purity of 3,4,5-Trimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4,5-Trimethoxybenzoyl chloride is a reactive acyl chloride used as a chemical intermediate in the synthesis of various compounds, including pharmaceuticals.[1][2] Due to its reactivity, ensuring its purity is critical for the quality and yield of subsequent reactions. This application note provides a detailed protocol for the determination of the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The primary impurity of concern is its hydrolysis product, 3,4,5-trimethoxybenzoic acid, which can form upon exposure to moisture.

Principle

This method separates this compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The high reactivity of the acyl chloride group necessitates careful sample handling and the use of an aprotic diluent to prevent degradation during analysis.[3] A gradient elution is employed to ensure adequate separation of the analyte from both more polar and less polar impurities. Detection is achieved by monitoring the UV absorbance of the compounds.

Materials and Methods

3.1. Instrumentation and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE).

3.2. Chemicals and Reagents

  • This compound (Reference Standard and Sample).

  • 3,4,5-Trimethoxybenzoic acid (Potential impurity for identification).

  • Acetonitrile (B52724) (HPLC grade, anhydrous).

  • Water (HPLC grade).

  • Phosphoric acid (or Formic acid for MS compatibility) (Analytical grade).[4]

  • Anhydrous Toluene (for sample workup if needed).[3]

3.3. Chromatographic Conditions

A reverse-phase HPLC method with the following parameters is proposed:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 270 nm (based on the aromatic structure)
Injection Volume 10 µL
Sample Diluent Anhydrous Acetonitrile

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Experimental Protocols

4.1. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with anhydrous acetonitrile to obtain a concentration of 100 µg/mL.

  • Mix thoroughly. This solution should be prepared fresh and analyzed promptly due to the reactive nature of the analyte.

4.2. Sample Solution Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with anhydrous acetonitrile to obtain a concentration of 100 µg/mL.

  • Mix thoroughly and filter through a 0.45 µm PTFE syringe filter into an HPLC vial. Analyze immediately.

4.3. System Suitability

Before sample analysis, perform five replicate injections of the standard solution to check for system suitability. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%

4.4. Analysis Procedure

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution in duplicate and record the chromatograms.

  • Identify the peaks based on the retention time of the reference standard. The major impurity, 3,4,5-trimethoxybenzoic acid, is expected to have a shorter retention time due to its higher polarity.

4.5. Calculation of Purity

The purity of the this compound sample is calculated based on the area percentage of all peaks in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

Table 2: System Suitability Results (Example)

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
115.212543211.15500
215.212567891.15520
315.312554321.25480
415.212539871.15510
515.312571231.25490
Mean 15.24 1255530 1.14 5500
% RSD 0.33% 0.10% --

Table 3: Purity Analysis of this compound Sample (Example)

Peak No.Retention Time (min)Peak Area% AreaIdentification
18.5150001.23,4,5-Trimethoxybenzoic acid
215.2123500098.8This compound
Total -1250000 100.0 -

Visualization of Experimental Workflow

HPLC_Workflow prep Preparation std_prep Standard Preparation (100 µg/mL in ACN) prep->std_prep smp_prep Sample Preparation (100 µg/mL in ACN) prep->smp_prep sys_suit System Suitability (5 injections of Standard) std_prep->sys_suit smp_analysis Sample Analysis (Duplicate Injections) smp_prep->smp_analysis hplc_analysis HPLC Analysis hplc_analysis->sys_suit hplc_analysis->smp_analysis sys_suit->smp_analysis data_proc Data Processing smp_analysis->data_proc peak_id Peak Identification (based on RT) data_proc->peak_id purity_calc Purity Calculation (% Area) peak_id->purity_calc report Final Report purity_calc->report

References

Application Notes and Protocols for Mass Spectrometry Fragmentation of 3,4,5-Trimethoxybenzoyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds incorporating the 3,4,5-trimethoxybenzoyl moiety are prevalent in medicinal chemistry and drug development, valued for their diverse biological activities. The characterization of these molecules and their metabolites is crucial, and mass spectrometry (MS) stands as a primary analytical technique for this purpose. Understanding the specific fragmentation patterns of the 3,4,5-trimethoxybenzoyl group under various ionization conditions is fundamental for structural elucidation and metabolic profiling. These application notes provide a detailed overview of the characteristic mass spectrometric fragmentation of this important structural motif, complete with experimental protocols and a summary of key fragment ions.

Core Fragmentation Pathways

The fragmentation of 3,4,5-trimethoxybenzoyl compounds is largely dictated by the stability of the aromatic ring and the lability of the methoxy (B1213986) and benzoyl functionalities. Common ionization techniques employed are Electron Ionization (EI) for more volatile compounds and Electrospray Ionization (ESI) for less volatile or thermally labile molecules, often encountered in drug metabolism studies.

Under both EI and ESI conditions, the fragmentation cascade of the 3,4,5-trimethoxybenzoyl core typically involves a series of characteristic neutral losses and the formation of stable resonance-stabilized cations. The primary fragmentation events include:

  • Formation of the 3,4,5-Trimethoxybenzoyl Cation: A hallmark of these compounds is the facile formation of the highly stable 3,4,5-trimethoxybenzoyl cation at m/z 195 . This ion often represents the base peak in the mass spectrum, especially under EI conditions.

  • Sequential Loss of Methyl Radicals (•CH₃): The methoxy groups are prone to fragmentation through the loss of methyl radicals, leading to a cascade of ions at m/z values 15 units apart.

  • Loss of Formaldehyde (B43269) (CH₂O): Elimination of formaldehyde from a methoxy group is another common fragmentation pathway.

  • Decarbonylation (Loss of CO): The benzoyl group can readily lose a molecule of carbon monoxide, particularly after initial fragmentation of the methoxy groups.

  • Complex Rearrangements: In some instances, more complex fragmentation involving rearrangements and multiple neutral losses (e.g., loss of C₂H₆) can be observed, particularly in ESI-MS/MS experiments.[1]

Quantitative Data of Major Fragment Ions

The following table summarizes the key fragment ions typically observed in the mass spectra of compounds containing a 3,4,5-trimethoxybenzoyl moiety. The relative intensities of these ions can vary depending on the specific compound and the instrumental conditions. The data for 3,4,5-Trimethoxybenzoyl Chloride is presented as a representative example under Electron Ionization (EI) conditions.

Compound m/z Proposed Ion Structure/Fragment Lost Relative Intensity (%) Ionization Mode
This compound 230[M]⁺• (Molecular Ion)25EI
195[M-Cl]⁺ (3,4,5-Trimethoxybenzoyl cation)100EI
196Isotope peak of m/z 19511EI
180[M-Cl-CH₃]⁺15EI
165[M-Cl-2xCH₃]⁺10EI
152[M-Cl-CH₃-CO]⁺8EI
General 3,4,5-Trimethoxybenzoyl Moiety [M+H]⁺Protonated Molecular IonVariableESI
[M+H-15]⁺Loss of •CH₃VariableESI
[M+H-30]⁺Loss of C₂H₆ or 2x•CH₃VariableESI
[M+H-33]⁺Loss of CH₅OVariableESI
1953,4,5-Trimethoxybenzoyl cationOften abundantESI-MS/MS

Data for this compound sourced from NIST Mass Spectrometry Data Center.[2][3]

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

A generic protocol for the preparation of a 3,4,5-trimethoxybenzoyl-containing compound for MS analysis is provided below. Specific details may need to be optimized based on the compound's solubility and stability.

Materials:

  • Compound of interest

  • High-purity solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • Vortex mixer

  • Centrifuge (optional)

  • Autosampler vials with inserts

Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a suitable high-purity solvent to make a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the appropriate solvent to a final concentration suitable for MS analysis (typically in the range of 1-10 µg/mL for direct infusion or LC-MS).

  • Filtration (Optional): If any particulate matter is observed, centrifuge the solution at high speed for 5 minutes and transfer the supernatant to a clean vial, or filter through a 0.22 µm syringe filter.

  • Transfer to Autosampler Vial: Transfer the final working solution to an autosampler vial for analysis.

Mass Spectrometry Analysis Protocol (LC-ESI-MS/MS)

This protocol outlines a general method for the analysis of a 3,4,5-trimethoxybenzoyl compound using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), a common setup in drug metabolism and bioanalysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)[4]

LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step. The specific gradient will depend on the hydrophobicity of the analyte.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 1-5 µL

  • Column Temperature: 30-40 °C

MS Conditions (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Nebulizer Gas (Nitrogen) Flow: 8 - 12 L/min

  • Full Scan (MS1): Acquire data in the range of m/z 100-1000 to identify the protonated molecular ion ([M+H]⁺).

  • Tandem MS (MS/MS): Select the protonated molecular ion as the precursor ion and subject it to Collision-Induced Dissociation (CID). The collision energy should be ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key fragmentation pathways of the 3,4,5-trimethoxybenzoyl moiety.

Fragmentation_Pathway_EI M Molecular Ion [M]+• F195 m/z 195 (3,4,5-Trimethoxybenzoyl cation) M->F195 -R• F180 m/z 180 F195->F180 - •CH₃ F165 m/z 165 F180->F165 - •CH₃ F152 m/z 152 F180->F152 - CO

Caption: Generalized EI fragmentation of a 3,4,5-trimethoxybenzoyl compound.

Fragmentation_Pathway_ESI MH [M+H]+ Protonated Molecule MH_minus_15 [M+H-15]+ MH->MH_minus_15 - •CH₃ F195_ESI m/z 195 (3,4,5-Trimethoxybenzoyl cation) MH->F195_ESI - R-H (in-source or MS/MS) MH_minus_30 [M+H-30]+ MH_minus_15->MH_minus_30 - •CH₃

Caption: Common ESI fragmentation pathways for 3,4,5-trimethoxybenzoyl compounds.

Conclusion

The mass spectrometric fragmentation of 3,4,5-trimethoxybenzoyl compounds is characterized by a predictable set of pathways, primarily involving the formation of a stable m/z 195 cation and subsequent losses from the methoxy groups. These application notes and protocols provide a foundational guide for researchers in the structural characterization of novel compounds and the identification of metabolites bearing this important pharmacophore. The provided experimental parameters should serve as a starting point for method development, with the understanding that optimization is often necessary for specific applications.

References

Application Notes & Protocols: Experimental Setup for Moisture-Sensitive 3,4,5-Trimethoxybenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,5-Trimethoxybenzoyl chloride (TMBC), CAS 4521-61-3, is a highly reactive acylating agent and a critical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its utility lies in its ability to introduce the 3,4,5-trimethoxybenzoyl moiety into various nucleophiles to form esters, amides, and other derivatives.[1][2] Many of these derivatives are biologically active compounds, making TMBC a valuable building block for drug discovery and development.[3] However, the acyl chloride functional group is highly susceptible to hydrolysis. Therefore, reactions involving TMBC must be conducted under anhydrous conditions using inert atmosphere techniques to prevent its degradation and ensure high product yields and purity.[4][5]

These application notes provide detailed protocols and best practices for handling and reacting with the moisture-sensitive this compound.

Key Considerations for Handling Moisture-Sensitive Reagents

Successful reactions with TMBC hinge on the rigorous exclusion of atmospheric moisture and oxygen.[6] This is achieved by using oven- or flame-dried glassware, anhydrous solvents, and maintaining a positive pressure of an inert gas, such as nitrogen or argon, throughout the experiment.[7][8]

logical_relationships cluster_main Handling Moisture-Sensitive Reagents cluster_requirements Core Requirements cluster_techniques Techniques & Equipment Reagent 3,4,5-Trimethoxybenzoyl Chloride (Moisture-Sensitive) Inert_Atmosphere Inert Atmosphere Techniques Reagent->Inert_Atmosphere Requires Anhydrous_Conditions Anhydrous Solvents & Reagents Reagent->Anhydrous_Conditions Requires Glovebox Glovebox Inert_Atmosphere->Glovebox Achieved via Schlenk_Line Schlenk Line Inert_Atmosphere->Schlenk_Line Achieved via Balloon Inert Gas Balloon Inert_Atmosphere->Balloon Achieved via Drying_Tube Drying Tube (for less sensitive reactions) Inert_Atmosphere->Drying_Tube Achieved via Solvent_Still Solvent Purification System (Solvent Still) Anhydrous_Conditions->Solvent_Still Ensured by Commercial_Solvents Commercial Anhydrous Solvents (e.g., AcroSeal™) Anhydrous_Conditions->Commercial_Solvents Ensured by

Caption: Logical relationships for handling moisture-sensitive reagents.

Experimental Protocols

The following protocols provide step-by-step methodologies for common reactions involving this compound.

Protocol 2.1: Synthesis of this compound

This protocol describes the conversion of 3,4,5-Trimethoxybenzoic acid to its corresponding acyl chloride using thionyl chloride.[3][9]

Reaction Scheme: 3,4,5-Trimethoxybenzoic Acid + SOCl₂ → this compound + SO₂ + HCl

Materials:

  • 3,4,5-Trimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Chloroform (B151607) (CHCl₃) or Toluene[2]

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place 3,4,5-trimethoxybenzoic acid (e.g., 8.00 g, 37.7 mmol) into an oven-dried round-bottom flask equipped with a magnetic stir bar.[9]

  • Under a fume hood, add anhydrous chloroform (30 mL).[9]

  • Slowly add thionyl chloride (13.7 mL, 189 mmol) dropwise to the solution.[9]

  • Fit the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubbing solution for HCl and SO₂).

  • Heat the reaction mixture to reflux and maintain for 4 hours.[3][9]

  • After the reaction is complete, allow the mixture to cool to room temperature.[3]

  • Remove the solvent and excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.[3][9]

  • The resulting product, this compound, is obtained as a colorless oil and can often be used in subsequent steps without further purification.[3][9]

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)YieldReference
3,4,5-Trimethoxybenzoic acid212.208.0037.7-[3][9]
Thionyl chloride118.9722.5189-[3][9]
This compound230.64--Quantitative[3][9]
Protocol 2.2: Esterification via Schotten-Baumann Conditions

This protocol details the synthesis of an ester, 2-Chloroethyl 3,4,5-trimethoxybenzoate, a reaction that demonstrates the use of TMBC as an acylating agent.[10] The Schotten-Baumann reaction is widely used for synthesizing esters and amides from acyl chlorides.[11][12] It typically employs a two-phase solvent system where an aqueous base neutralizes the HCl byproduct.[12][13]

Reaction Scheme: this compound + 2-Chloroethanol (B45725) → 2-Chloroethyl 3,4,5-trimethoxybenzoate

Materials:

  • This compound (TMBC)

  • 2-Chloroethanol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous benzene (B151609)

  • Apparatus for reflux under an inert atmosphere

Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and a rubber septum for inert gas inlet.[14][15]

  • Inert Atmosphere: Flush the entire system with dry nitrogen or argon for several minutes. Maintain a slight positive pressure of the inert gas throughout the reaction using a balloon or a bubbler.[4][16]

  • Reagent Addition: To the flask, add anhydrous potassium carbonate (10 g) and anhydrous benzene (200 mL).[10]

  • Add 2-chloroethanol (8.05 g) to the stirred suspension.[10]

  • Add this compound (23.05 g) to the mixture.[10]

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4 hours. The reaction progress can be monitored by the cessation of carbon dioxide evolution.[10]

  • Work-up: Cool the reaction mixture to room temperature.

  • Filter the inorganic salts and wash the filter cake with a small amount of dry benzene.[10]

  • Combine the filtrates and remove the benzene under reduced pressure.[10]

  • Purification: Purify the remaining liquid by vacuum distillation to yield the final product.[10]

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Boiling Point (°C/mm Hg)Reference
This compound230.6423.050.1110-112/0.5 (for TMBC)[10]
2-Chloroethanol80.518.050.1-[10]
Anhydrous Potassium Carbonate138.21100.072-[10]
2-Chloroethyl 3,4,5-trimethoxybenzoate274.69---[10]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a reaction under inert atmosphere conditions, essential for moisture-sensitive reagents like TMBC.

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Apparatus (e.g., Reflux Setup) A->B C 3. Establish Inert Atmosphere (3x Evacuate-Refill Cycles or Purge) B->C D 4. Add Anhydrous Solvents & Non-Sensitive Reagents C->D E 5. Add this compound (via Syringe or in Glovebox) D->E F 6. Run Reaction (Stirring, Heating/Cooling as required) E->F G 7. Monitor Progress (TLC, GC, etc.) F->G H 8. Quench Reaction G->H Reaction Complete I 9. Aqueous Work-up (Extraction, Washing) H->I J 10. Dry Organic Layer (e.g., MgSO₄) I->J K 11. Purify Product (Distillation, Crystallization, Chromatography) J->K

Caption: General experimental workflow for moisture-sensitive reactions.

References

Synthesis of Novel Antimicrobial Agents from 3,4,5-Trimethoxybenzoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various antimicrobial agents derived from 3,4,5-trimethoxybenzoyl chloride. This versatile starting material allows for the creation of a diverse range of compounds, including amides, esters, hydrazones, and thioureas, many of which exhibit significant activity against a spectrum of bacterial and fungal pathogens. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 3,4,5-trimethoxyphenyl moiety, a key structural feature of many natural and synthetic bioactive compounds, has been identified as a valuable pharmacophore. Its presence can confer a range of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound serves as a readily accessible and reactive precursor for the introduction of this beneficial structural motif into a variety of molecular scaffolds.

This document details the synthetic pathways from this compound to several classes of antimicrobial compounds. It includes a critical intermediate synthesis via the reduction of the acid chloride to 3,4,5-trimethoxybenzaldehyde, which further expands the synthetic possibilities to include chalcones and Schiff bases.

Synthesis Workflow

The following diagram illustrates the synthetic versatility of this compound in the preparation of various classes of antimicrobial compounds.

Synthesis_Workflow start 3,4,5-Trimethoxybenzoyl chloride amide N-Substituted Amides start->amide Amine ester Esters start->ester Alcohol thiourea Thioureas start->thiourea KSCN, then Amine hydrazide 3,4,5-Trimethoxy- benzohydrazide start->hydrazide Hydrazine (B178648) Hydrate (B1144303) aldehyde 3,4,5-Trimethoxy- benzaldehyde start->aldehyde Reduction (Rosenmund) hydrazone Hydrazones hydrazide->hydrazone Aldehyde/ Ketone chalcone Chalcones aldehyde->chalcone Acetophenone schiff_base Schiff Bases aldehyde->schiff_base Primary Amine

Caption: Synthetic routes from this compound to various antimicrobial agents.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted-3,4,5-trimethoxybenzamides

This protocol describes a general method for the synthesis of amide derivatives from this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline (B41778), benzylamine)

  • Triethylamine (B128534)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the primary amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695), ethyl acetate (B1210297)/hexane) to afford the pure N-substituted-3,4,5-trimethoxybenzamide.

Protocol 2: Synthesis of 3,4,5-Trimethoxybenzoyl Thioureas

This two-step protocol outlines the synthesis of 1-(3,4,5-trimethoxybenzoyl)-3-arylthioureas.[1]

Step 1: Synthesis of 3,4,5-trimethoxybenzoyl isothiocyanate

Materials:

Procedure:

  • Add a solution of this compound (10 mmol) in acetone (50 mL) dropwise to a suspension of potassium thiocyanate (10 mmol) in acetone (30 mL).[1]

  • Reflux the reaction mixture for 30 minutes.[1]

  • Cool the mixture and use the resulting solution of 3,4,5-trimethoxybenzoyl isothiocyanate directly in the next step.

Step 2: Synthesis of 1-(3,4,5-trimethoxybenzoyl)-3-arylthioureas

Materials:

  • Solution of 3,4,5-trimethoxybenzoyl isothiocyanate in acetone

  • Substituted aniline (10 mmol)

  • Acetone, anhydrous

Procedure:

  • To the solution of 3,4,5-trimethoxybenzoyl isothiocyanate from Step 1, add a solution of the substituted aniline (10 mmol) in acetone (20 mL).[1]

  • Reflux the reaction mixture for 1 hour.[1]

  • Cool the mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1-(3,4,5-trimethoxybenzoyl)-3-arylthiourea.[1]

Protocol 3: Reduction of this compound to 3,4,5-Trimethoxybenzaldehyde (Rosenmund Reduction)

This protocol describes a modified Rosenmund reduction for the synthesis of 3,4,5-trimethoxybenzaldehyde, a key intermediate.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst, dry

  • Anhydrous sodium acetate

  • Quinoline S

  • Toluene (B28343), dry

  • Hydrogen gas

  • Pressure vessel

Procedure:

  • In a pressure vessel, add dry toluene (600 mL), anhydrous sodium acetate (25 g), dry 10% Pd/C catalyst (3 g), this compound (23 g, 0.10 mole), and Quinoline S (1 mL).

  • Flush the vessel with nitrogen, seal, evacuate briefly, and then pressurize with hydrogen to 50 p.s.i.

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours, indicated by the cessation of hydrogen uptake.

  • Vent the pressure vessel and filter the reaction mixture to remove the catalyst and sodium acetate.

  • Wash the combined filtrates with 5% sodium carbonate solution (25 mL) and then with water (25 mL).

  • Dry the toluene solution over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate by distillation under reduced pressure.

  • Distill the residue to yield 3,4,5-trimethoxybenzaldehyde.

Protocol 4: Synthesis of 3,4,5-Trimethoxybenzohydrazide (B1329584) and Subsequent Hydrazones

This protocol details the synthesis of the hydrazide intermediate and its conversion to antimicrobial hydrazones.[2][3]

Step 1: Synthesis of 3,4,5-Trimethoxybenzohydrazide

Materials:

  • Methyl-3,4,5-trimethoxybenzoate (can be prepared from the benzoyl chloride and methanol)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve methyl-3,4,5-trimethoxybenzoate (0.1 mol) in ethanol (100 mL).

  • Add hydrazine hydrate (0.2 mol) to the solution.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain 3,4,5-trimethoxybenzohydrazide.

Step 2: Synthesis of (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide (Hydrazones)

Materials:

  • 3,4,5-Trimethoxybenzohydrazide

  • Substituted aromatic or heteroaromatic aldehyde (1.0 mmol)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 3,4,5-trimethoxybenzohydrazide (1.0 mmol) in ethanol (10 mL).

  • Add the substituted aldehyde (1.0 mmol) and a few drops of glacial acetic acid.

  • Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.[3]

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to yield the pure hydrazone derivative.[3]

Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of various compounds synthesized from this compound and its derivatives.

Table 1: Antibacterial and Antifungal Activity of 3,4,5-Trimethoxyphenyl Benzoxazole Derivatives [4]

CompoundS. aureus (MIC)B. subtilis (MIC)E. coli (MIC)P. aeruginosa (MIC)C. albicans (MIC)A. niger (MIC)
IIIa62.531.25125250250500
IIIb12562.5250500125250
IIIc31.2515.662.512562.5125
IIId250125500500250500
IIIe12562.5125250125250
Ciprofloxacin3.91.951.950.97--
Miconazole----7.8115.6

Table 2: Antibacterial and Antifungal Activity of (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide Analogs [2]

CompoundS. aureus (MIC)S. pyogenes (MIC)E. coli (MIC)P. aeruginosa (MIC)A. niger (MIC)C. albicans (MIC)
4a12.5255050100100
4b12.5252550100100
4c12.512.5252550100
4d2512.525505050
4e25255050100100
4f12.512.512.5255050
Ciprofloxacin12.512.512.512.5--
Fluconazole----5050

Potential Mechanisms of Antimicrobial Action

The precise mechanism of action for antimicrobial agents containing the 3,4,5-trimethoxyphenyl moiety can vary depending on the overall structure of the molecule. However, several potential mechanisms have been proposed.

Mechanism_of_Action compound 3,4,5-Trimethoxyphenyl Derivative membrane Bacterial Cell Membrane compound->membrane respiration Cellular Respiration compound->respiration dna_synthesis DNA/Protein Synthesis compound->dna_synthesis efflux_pump Efflux Pump Inhibition compound->efflux_pump disruption Membrane Disruption & Increased Permeability membrane->disruption inhibition_resp Inhibition of Respiratory Chain Enzymes respiration->inhibition_resp inhibition_synth Inhibition of Synthesis dna_synthesis->inhibition_synth synergy Synergistic Effect with other Antibiotics efflux_pump->synergy cell_death Bacterial Cell Death disruption->cell_death inhibition_resp->cell_death inhibition_synth->cell_death synergy->cell_death

Caption: Potential antimicrobial mechanisms of 3,4,5-trimethoxyphenyl derivatives.

The lipophilic nature of the trimethoxyphenyl group can facilitate the interaction with and disruption of the bacterial cell membrane, leading to increased permeability and cell death. Furthermore, some derivatives have been shown to interfere with cellular respiration and inhibit essential biosynthetic pathways. Another promising avenue is the inhibition of efflux pumps, which are bacterial defense mechanisms that expel antibiotics from the cell. By inhibiting these pumps, 3,4,5-trimethoxyphenyl derivatives can potentially restore the efficacy of existing antibiotics.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel antimicrobial agents. The protocols and data presented in this document provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of the next generation of effective antimicrobial therapies.

References

Troubleshooting & Optimization

Preventing hydrolysis of 3,4,5-Trimethoxybenzoyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 3,4,5-Trimethoxybenzoyl chloride during chemical reactions.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experiments involving this compound, focusing on the prevention of its primary degradation pathway: hydrolysis.

Q1: I am observing a significant amount of 3,4,5-trimethoxybenzoic acid in my product mixture. What is the likely cause?

A1: The presence of 3,4,5-trimethoxybenzoic acid is a strong indicator that your starting material, this compound, has undergone hydrolysis. Acyl chlorides are highly reactive and readily react with water to form the corresponding carboxylic acid. This is the most common side reaction when working with this class of compounds.

Q2: How can I minimize the risk of hydrolysis during my reaction setup?

A2: Preventing hydrolysis requires the rigorous exclusion of water from your reaction system. This can be achieved by:

  • Using Anhydrous Solvents: Employing high-purity, anhydrous solvents is critical. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.

  • Drying Glassware: All glassware should be thoroughly dried in an oven (typically at >100°C) for several hours and cooled under a stream of inert gas (like nitrogen or argon) immediately before use.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere to prevent atmospheric moisture from entering the system. This is typically achieved using a Schlenk line or a glovebox.

Q3: My reaction is sluggish or incomplete, and I suspect reagent deactivation due to moisture. How can I confirm this and what steps should I take?

A3: Sluggish or incomplete reactions can indeed be a result of the hydrolysis of this compound, which consumes the reactant. To troubleshoot:

  • Reagent Quality Check: Ensure you are using a fresh bottle of this compound. If the bottle has been opened multiple times, the contents may have been exposed to atmospheric moisture.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction progress. The presence of a spot corresponding to 3,4,5-trimethoxybenzoic acid can confirm hydrolysis.

  • Optimize Anhydrous Conditions: Re-evaluate your experimental setup to ensure all entry points for moisture are eliminated. This includes checking for leaks in your inert gas setup and ensuring all reagents and solvents are properly dried.

Q4: What are the best practices for storing and handling this compound to ensure its stability?

A4: Proper storage and handling are crucial for maintaining the integrity of this compound:

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from moisture. A desiccator can provide an additional layer of protection.

  • Handling: When dispensing the reagent, do so under a blanket of inert gas. If you do not have access to a glovebox, you can use a Schlenk line to maintain an inert atmosphere while handling the solid. Avoid leaving the container open to the air for any length of time.

Data Presentation

The following tables provide quantitative data to help in making informed decisions about solvent selection, drying agents, and understanding the relative reactivity of acyl chlorides.

Table 1: Efficiency of Common Drying Agents in Dichloromethane (B109758) (DCM)

Drying AgentInitial Water Content (ppm)Final Water Content (ppm) after 24h
3Å Molecular Sieves100< 10
4Å Molecular Sieves100< 10
Anhydrous Sodium Sulfate (Na₂SO₄)10025
Anhydrous Magnesium Sulfate (MgSO₄)10015
Anhydrous Calcium Chloride (CaCl₂)10030

Data adapted from a study on the quantitative evaluation of the efficiency of several desiccants.

Table 2: Relative Solvolysis Rates of para-Substituted Benzoyl Chlorides in 97% Hexafluoroisopropanol-Water (97H) at 25°C

Substituent (Z) in p-Z-C₆H₄COClRate Constant (k, s⁻¹)
OMe1.18 x 10⁻²
Me1.69 x 10⁻⁴
H3.10 x 10⁻⁵
Cl1.05 x 10⁻⁵

This data illustrates that electron-donating groups like methoxy (B1213986) (-OMe) can increase the rate of solvolysis (hydrolysis) compared to electron-withdrawing groups.[1]

Experimental Protocols

Below are detailed methodologies for key experiments, emphasizing the techniques required to prevent hydrolysis of this compound.

Protocol 1: General Procedure for Acylation of an Amine using this compound under Anhydrous Conditions

  • Glassware Preparation: Dry a two-neck round-bottom flask, a magnetic stir bar, and a dropping funnel in an oven at 120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation: In the flame-dried flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Reaction Setup: Cool the solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution via the dropping funnel.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Using a Schlenk Line for Moisture-Sensitive Reactions

  • Setup: Assemble your dried glassware and connect it to the Schlenk line via flexible tubing.

  • Purging: Evacuate the flask using the vacuum manifold of the Schlenk line and then backfill with an inert gas (e.g., nitrogen or argon). Repeat this "pump-purge" cycle three times to ensure the removal of atmospheric gases and moisture.

  • Reagent Transfer: Add anhydrous solvents and liquid reagents via a syringe through a rubber septum against a positive pressure of inert gas. Add solid reagents using a solid addition tube or quickly under a strong flow of inert gas.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. The inert gas outflow is typically vented through an oil bubbler, which also serves as a visual indicator of the gas flow.

Visualizations

The following diagrams illustrate the hydrolysis pathway of this compound and a troubleshooting workflow for preventing this unwanted reaction.

Hydrolysis_Pathway Hydrolysis of this compound TMBC 3,4,5-Trimethoxybenzoyl chloride Intermediate Tetrahedral Intermediate TMBC->Intermediate Nucleophilic Attack Water H₂O (Water) Water->Intermediate TMBA 3,4,5-Trimethoxybenzoic acid Intermediate->TMBA Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Signaling pathway for the hydrolysis of this compound.

Troubleshooting_Workflow Troubleshooting Hydrolysis in Reactions Start Reaction Start Check_Yield Low Yield or Byproduct Formation? Start->Check_Yield Hydrolysis_Suspected Suspect Hydrolysis (3,4,5-Trimethoxybenzoic acid detected) Check_Yield->Hydrolysis_Suspected Yes Successful_Reaction Successful Reaction Check_Yield->Successful_Reaction No Check_Solvents Verify Solvent Anhydrous? Hydrolysis_Suspected->Check_Solvents Dry_Solvents Dry/Distill Solvents Check_Solvents->Dry_Solvents No Check_Glassware Glassware Oven-Dried? Check_Solvents->Check_Glassware Yes Dry_Solvents->Check_Glassware Dry_Glassware Oven-Dry and Cool Under Inert Gas Check_Glassware->Dry_Glassware No Check_Atmosphere Inert Atmosphere Maintained? Check_Glassware->Check_Atmosphere Yes Dry_Glassware->Check_Atmosphere Use_Schlenk_Glovebox Use Schlenk Line or Glovebox Check_Atmosphere->Use_Schlenk_Glovebox No Check_Atmosphere->Successful_Reaction Yes Use_Schlenk_Glovebox->Successful_Reaction

Caption: A logical workflow for troubleshooting and preventing hydrolysis.

References

Technical Support Center: Reactions of 3,4,5-Trimethoxybenzoyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4,5-Trimethoxybenzoyl chloride and primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction product when this compound reacts with a primary amine?

The primary reaction is a nucleophilic acyl substitution, which results in the formation of a stable N-substituted amide. This reaction is widely used in organic synthesis to introduce the 3,4,5-trimethoxybenzoyl moiety into molecules.[1]

Q2: What are the common side reactions to be aware of during this acylation?

The most common side reactions include:

  • Hydrolysis of this compound: This acyl chloride is sensitive to moisture and can hydrolyze to form 3,4,5-trimethoxybenzoic acid. This side reaction consumes the acylating agent and can complicate product purification.[2][3]

  • Formation of Amine Hydrochloride Salt: The reaction produces one equivalent of hydrochloric acid (HCl), which can react with the unreacted primary amine to form a non-nucleophilic hydrochloride salt. This salt formation effectively removes the amine from the reaction, potentially leading to incomplete conversion.[4]

  • Double Acylation (Diacylimide Formation): While less common with primary amines under standard conditions due to steric hindrance and the reduced nucleophilicity of the resulting amide, over-acylation to form a diacylimide can occur, especially if a strong, non-hindered base is used in excess or at elevated temperatures.

  • Formation of N-acylurea: This side reaction is more prevalent in coupling reactions involving carbodiimides but is generally not a significant concern when using acyl chlorides.

Q3: What reaction conditions are typically recommended for this acylation?

The Schotten-Baumann reaction conditions are highly recommended for the acylation of primary amines with this compound.[1][5][6][7][8][9] This method involves a two-phase system, typically an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous solution of a base (such as sodium hydroxide (B78521) or potassium carbonate).[1][5][6][8][9] The base neutralizes the HCl byproduct, preventing the formation of the amine hydrochloride salt and driving the reaction to completion.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Hydrolysis of this compound: Reagent was exposed to moisture before or during the reaction. 2. Formation of amine hydrochloride: Insufficient or no base was used to neutralize the HCl byproduct. 3. Poor quality of reagents: The this compound or the primary amine may be degraded or impure. 4. Low reactivity of the primary amine: The amine may be sterically hindered or electronically deactivated.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use at least one equivalent of a suitable base (e.g., NaOH, K₂CO₃, or a non-nucleophilic organic base like triethylamine). For the Schotten-Baumann reaction, a 10% aqueous NaOH solution is common.[5] 3. Use freshly opened or purified reagents. Check the purity of starting materials via appropriate analytical methods (e.g., NMR, melting point). 4. Increase the reaction temperature, extend the reaction time, or consider using a more forcing solvent. The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can also be beneficial for less reactive amines.
Presence of a White Precipitate that is not the Product Formation of amine hydrochloride salt: The HCl generated has reacted with the starting amine.This indicates that the base is not effectively neutralizing the acid. Ensure adequate mixing if using a biphasic system. Consider using a non-nucleophilic organic base like triethylamine, which will form a soluble ammonium (B1175870) salt that can be easily washed away during workup.
Product is Contaminated with 3,4,5-Trimethoxybenzoic Acid Hydrolysis of the acyl chloride: This can happen before the reaction or during the workup.To minimize hydrolysis, add the this compound to the reaction mixture containing the amine and base. During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct.
Formation of Multiple Products (Observed by TLC/LC-MS) 1. Double acylation: The initially formed amide is further acylated. 2. Other side reactions: Depending on the functionality of the primary amine, other side reactions may occur.1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the this compound. Avoid using a large excess of the acylating agent. Running the reaction at a lower temperature may also help. 2. Analyze the byproducts to understand their structure and adjust the reaction conditions accordingly (e.g., protecting other functional groups).

Data Presentation

The following table summarizes representative yields for the acylation of primary amines with this compound and similar acyl chlorides under Schotten-Baumann or related conditions.

Primary AmineAcyl ChlorideBaseSolvent(s)Yield (%)Reference
3,4-DifluoroanilineThis compoundTriethylamineTetrahydrofuran90[2]
AnilineBenzoyl chloride10% aq. NaOHWater/OrganicHigh (not specified)[5]
BenzylamineAcetyl chlorideAqueous BaseBiphasicNot specified[8]

Experimental Protocols

General Protocol for the Acylation of a Primary Amine with this compound under Schotten-Baumann Conditions

This protocol is a general guideline and may require optimization for specific primary amines.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.05 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, separatory funnel, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).

  • Addition of Base: To the stirred solution of the amine, add an excess of 10% aqueous NaOH solution (approximately 2-3 equivalents relative to the amine).

  • Addition of Acyl Chloride: Dissolve this compound (1.05 eq) in the same organic solvent. Add this solution dropwise to the vigorously stirred biphasic mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by checking for the disappearance of the primary amine. The absence of the characteristic smell of benzoyl chloride can also indicate reaction completion.[5]

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions Primary_Amine Primary Amine (R-NH2) Tetrahedral_Intermediate Tetrahedral Intermediate Primary_Amine->Tetrahedral_Intermediate Nucleophilic Attack Amine_Salt Amine Hydrochloride Salt Primary_Amine->Amine_Salt Acid-Base Reaction Acyl_Chloride 3,4,5-Trimethoxybenzoyl Chloride Acyl_Chloride->Tetrahedral_Intermediate Hydrolysis Hydrolysis Acyl_Chloride->Hydrolysis Reaction with Water HCl HCl (byproduct) Acyl_Chloride->HCl forms Amide_Product N-Substituted Amide Tetrahedral_Intermediate->Amide_Product Elimination of Cl- H2O Water H2O->Hydrolysis HCl->Amine_Salt

Caption: Main reaction pathway and common side reactions.

Troubleshooting_Workflow Start Low Product Yield Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Base Check Base (Sufficient Amount?) Check_Moisture->Check_Base No Dry_System Use Anhydrous Solvents & Inert Atmosphere Check_Moisture->Dry_System Yes Check_Reagents Check Reagent Quality Check_Base->Check_Reagents No Add_Base Add Sufficient Base (e.g., 10% NaOH) Check_Base->Add_Base Yes Check_Reactivity Assess Amine Reactivity Check_Reagents->Check_Reactivity No Purify_Reagents Use Fresh/Purified Reagents Check_Reagents->Purify_Reagents Yes Modify_Conditions Increase Temperature/Time Add Catalyst (DMAP) Check_Reactivity->Modify_Conditions Low Reactivity

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimizing Acylation with 3,4,5-Trimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the acylation of aromatic compounds using 3,4,5-trimethoxybenzoyl chloride.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected, and I've isolated a phenolic byproduct. What is the likely cause?

Answer: The most probable cause is the demethylation of one or more methoxy (B1213986) groups on the 3,4,5-trimethoxybenzoyl moiety. The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the oxygen atom of a methoxy ether, facilitating the cleavage of the methyl-oxygen bond.[1] This side reaction is particularly prevalent under harsh conditions.[1]

Key Factors Influencing Demethylation:

  • Lewis Acid Strength & Stoichiometry: Stronger Lewis acids and excess molar equivalents increase the likelihood of demethylation.[1]

  • Temperature: Higher reaction temperatures provide the activation energy needed for ether cleavage.[1]

  • Reaction Time: Prolonged exposure to the Lewis acid increases the extent of demethylation.[1]

Question 2: My analytical data (NMR/MS) suggests the presence of a product with a higher molecular weight than expected, possibly corresponding to the addition of two acyl groups. Is diacylation occurring?

Answer: Yes, diacylation is a possible side reaction, especially when using highly activated aromatic substrates. While Friedel-Crafts acylation is generally self-limiting because the introduced acyl group deactivates the aromatic ring to further substitution, an exceptionally electron-rich substrate can be reactive enough to undergo a second acylation.[1]

To Minimize Diacylation:

  • Use the aromatic substrate as the limiting reagent.

  • Maintain low reaction temperatures.

  • Slowly add the this compound to the reaction mixture.

Question 3: The reaction stalls before completion, even with what should be sufficient reaction time. I've confirmed my reagents are pure. Why is a stoichiometric amount of Lewis acid required?

Answer: This is an intrinsic characteristic of the Friedel-Crafts acylation mechanism. The ketone product formed is a moderate Lewis base and forms a stable, often irreversible complex with the strong Lewis acid catalyst (e.g., AlCl₃).[1][2] This complexation effectively sequesters the catalyst, preventing it from participating further in the reaction.[1] Consequently, at least one full equivalent of the Lewis acid per mole of the acylating agent is required for the reaction to proceed to completion. An aqueous workup is necessary to hydrolyze this complex and liberate the final ketone product.[1]

Question 4: I'm struggling with the aqueous workup, observing persistent emulsions or the precipitation of insoluble material. How can I improve this step?

Answer: Difficult workups are typically due to the incomplete hydrolysis of the aluminum-ketone complex and the formation of aluminum hydroxides.

Recommendations for a Cleaner Workup:

  • Quench the reaction by slowly adding the reaction mixture to a vigorously stirred beaker of crushed ice and concentrated HCl. This ensures the medium remains acidic, keeping aluminum salts (AlCl₃) soluble and preventing the formation of gelatinous aluminum hydroxide (B78521) precipitates.

  • Ensure the aqueous layer is sufficiently acidic (pH < 2) throughout the extraction process.

  • If emulsions persist, adding a saturated solution of NaCl (brine) can help break them by increasing the ionic strength of the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid catalyst for the acylation of toluene (B28343) with this compound?

A1: Anhydrous aluminum chloride (AlCl₃) is the most common and effective Lewis acid catalyst for Friedel-Crafts acylation.[2] Due to the formation of a stable complex between the aluminum chloride and the resulting aryl ketone product, a stoichiometric amount of the catalyst is generally required for optimal results.[2] While other Lewis acids like FeCl₃ or ZnCl₂ can be used, AlCl₃ typically provides higher yields for this transformation.[2]

Q2: Why is the reaction typically performed at low temperatures (0-5 °C)?

A2: The Friedel-Crafts acylation is a highly exothermic reaction.[2] Conducting the initial stages at low temperatures is crucial to control the reaction rate and prevent loss of volatile reagents.[2] For substituted benzenes like toluene, low temperatures favor the formation of the para-substituted product due to steric hindrance at the ortho positions.[2] It also helps to minimize side reactions like demethylation.

Q3: What is the expected regioselectivity for the acylation of toluene?

A3: The acylation of toluene with this compound is expected to predominantly yield the para-isomer, (4-methylphenyl)(3,4,5-trimethoxyphenyl)methanone. The methyl group is an ortho, para-director; however, the bulkiness of the acylium-Lewis acid complex sterically hinders attack at the ortho positions, making the para-position the primary site of substitution.[2][3]

Q4: Can I use 3,4,5-trimethoxybenzoic anhydride (B1165640) instead of the acyl chloride?

A4: Yes, an acid anhydride can be used as an effective acylating agent in place of an acyl chloride.[4][5] The reaction with an anhydride also requires a Lewis acid catalyst like AlCl₃.

Q5: How can I avoid poly-substituted byproducts?

A5: A significant advantage of Friedel-Crafts acylation over alkylation is that it is not prone to polysubstitution. The acyl group introduced onto the aromatic ring is deactivating, making the ketone product less nucleophilic and therefore less reactive than the starting material.[2] This effectively prevents further acylation reactions.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for Acylation

Lewis Acid CatalystTypical Loading (mol%)Expected Relative YieldExpected Reaction TimeKey Considerations
Aluminum Chloride (AlCl₃)100 - 200HighShortHighly reactive, but can be harsh and lead to side reactions like demethylation. Requires stoichiometric amounts.[6]
Ferric Chloride (FeCl₃)100 - 200Moderate to HighModerateMilder than AlCl₃, can offer better selectivity.
Zinc Chloride (ZnCl₂)100 - 200ModerateModerate to LongA milder Lewis acid, often requiring higher temperatures or longer reaction times.[6]
Titanium Tetrachloride (TiCl₄)100 - 150HighShort to ModerateA strong Lewis acid that is highly sensitive to moisture and requires careful handling.[6]

Table 2: General Reaction Parameters for Acylation of Toluene

ParameterRecommended ConditionRationale
Temperature 0-5 °C for addition, then room temp.Controls exothermicity, enhances para-selectivity, and minimizes side reactions.[2]
Solvent Anhydrous Dichloromethane (DCM)Inert solvent, good solubility for reactants and intermediates.
Reaction Time 1-4 hours (monitor by TLC)Typically sufficient for completion; prolonged times can increase side reactions.
Stoichiometry Acyl Chloride: 1.0 eq
Toluene: 1.0-1.2 eqA slight excess of the aromatic substrate can ensure full conversion of the acylating agent.
AlCl₃: 1.1-1.3 eqA slight excess of the Lewis acid is needed to drive the reaction to completion due to product complexation.[7]

Experimental Protocols

Protocol 1: Synthesis of (4-methylphenyl)(3,4,5-trimethoxyphenyl)methanone

This protocol is a representative procedure for the Friedel-Crafts acylation of toluene with this compound.

Materials:

  • This compound

  • Toluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Suspension: In a fume hood, charge a dry three-neck round-bottom flask with anhydrous AlCl₃ (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0-5 °C.

  • Toluene Addition: After the formation of the acylium ion complex, add a solution of toluene (1.0 to 1.2 equivalents) in anhydrous DCM to the addition funnel. Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Friedel-Crafts Acylation reagents 1. Reagent Preparation - Dry Glassware - Anhydrous Solvents - Weigh Reagents setup 2. Reaction Setup - Assemble Flask, Condenser, Funnel - Inert Atmosphere (N2/Ar) reagents->setup addition 3. Reagent Addition - Cool to 0-5°C - Add Acyl Chloride to AlCl3 - Add Aromatic Substrate setup->addition reaction 4. Reaction Monitoring - Stir at Room Temperature - Monitor by TLC addition->reaction workup 5. Quench and Work-up - Pour into Ice/HCl - Separate Layers reaction->workup extraction 6. Extraction & Washing - Extract Aqueous Layer with DCM - Wash with H2O, NaHCO3, Brine workup->extraction purification 7. Isolation & Purification - Dry with Na2SO4 - Concentrate in vacuo - Recrystallization/Chromatography extraction->purification analysis 8. Product Analysis - NMR, IR, MS, Melting Point purification->analysis

Caption: Experimental workflow for a Friedel-Crafts acylation.

troubleshooting_logic Troubleshooting Decision Tree start Low Yield or Side Products? phenolic Phenolic Byproduct (Demethylation) start->phenolic Phenolic byproduct detected? diacylated High MW Byproduct (Diacylation) start->diacylated High MW byproduct detected? stalled Incomplete Reaction start->stalled Reaction stalled? sol_phenolic Solution: - Lower Temperature - Reduce Lewis Acid Amount - Shorter Reaction Time phenolic->sol_phenolic sol_diacylated Solution: - Use Aromatic as Limiting Reagent - Slower Acyl Chloride Addition diacylated->sol_diacylated sol_stalled Solution: - Ensure >1 eq. of Lewis Acid - Check Reagent Purity stalled->sol_stalled

Caption: Troubleshooting decision tree for acylation issues.

References

Purification of crude product from 3,4,5-Trimethoxybenzoyl chloride reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of the crude product from a 3,4,5-Trimethoxybenzoyl chloride reaction. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: The most common impurities are unreacted starting material, 3,4,5-trimethoxybenzoic acid, and the same compound formed from the hydrolysis of the acyl chloride product upon exposure to moisture.[1][2] Residual chlorinating agents, such as thionyl chloride, and solvents used in the reaction are also potential impurities.[3]

Q2: Is purification of crude this compound always necessary?

A2: Not always. For some subsequent reactions, the crude product, after removal of the solvent and excess chlorinating agent by distillation under reduced pressure, can be used without further purification.[3] However, for reactions that are sensitive to acidic impurities or require high purity starting materials, further purification is recommended.[1]

Q3: What are the recommended storage conditions for this compound?

A3: this compound is sensitive to moisture.[4] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature, typically between 2-8°C, to prevent degradation.

Q4: What are the main purification techniques for this compound?

A4: The primary methods for purifying this compound are distillation under reduced pressure and recrystallization.[3][5] Column chromatography can also be employed for high-purity requirements.

Troubleshooting Guides

Recrystallization

Problem 1: The product "oils out" instead of forming crystals.

  • Potential Cause: The boiling point of the recrystallization solvent is higher than the melting point of the product (81-84°C), or there is a high concentration of impurities depressing the melting point.

  • Recommended Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the product is more soluble to lower the saturation point, then allow it to cool slowly.[1]

    • Consider using a lower-boiling point solvent or a solvent mixture.

    • If impurities are suspected, try washing the crude product with a non-polar solvent like cold hexane (B92381) to remove some impurities before recrystallization.

Problem 2: No crystals form upon cooling.

  • Potential Cause:

    • Too much solvent was used, and the solution is not saturated.

    • The cooling process is too rapid.

  • Recommended Solution:

    • Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[1]

    • Add a seed crystal of pure this compound.[1]

    • Evaporate some of the solvent to increase the concentration and then allow the solution to cool slowly.[1]

    • Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so gradually to encourage the formation of larger, purer crystals.

Problem 3: The yield of recovered crystals is very low.

  • Potential Cause:

    • Too much solvent was used during recrystallization, leaving a significant amount of product in the mother liquor.[1]

    • The product is more soluble in the chosen solvent at low temperatures than anticipated.

  • Recommended Solution:

    • Before filtration, cool the solution for a longer period or to a lower temperature to maximize crystal formation.

    • Minimize the amount of cold solvent used to wash the crystals during filtration.

    • The mother liquor can be concentrated and cooled again to obtain a second crop of crystals, although these may be less pure.

Column Chromatography

Problem 1: The product does not move from the origin (Rf = 0).

  • Potential Cause: The mobile phase is not polar enough to elute the compound from the stationary phase.

  • Recommended Solution: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate (B1210297) system, slowly increase the percentage of ethyl acetate. A mobile phase of dichloromethane (B109758) (DCM) with a small percentage of ethyl acetate could also be effective.

Problem 2: The product elutes with the solvent front (Rf ≈ 1).

  • Potential Cause: The mobile phase is too polar.

  • Recommended Solution: Decrease the polarity of the mobile phase. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture.

Problem 3: The product appears to be degrading on the column.

  • Potential Cause: The silica (B1680970) gel is acidic and may be catalyzing the hydrolysis of the acyl chloride. This compound is moisture-sensitive.

  • Recommended Solution:

    • Ensure all solvents are anhydrous and the column is packed in a dry environment.

    • Deactivate the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (B128534) (~1%), to the mobile phase.

    • Consider using a less acidic stationary phase, such as neutral alumina.

    • Perform the chromatography at a lower temperature to minimize degradation.[6]

Data Presentation

ParameterValueReference
Melting Point81-84 °C[3]
Boiling Point185 °C at 18 mmHg[3]
AppearanceWhite to off-white crystalline solid
Purification MethodKey Parameters
Distillation Reduced pressure (e.g., 18 mmHg) is crucial to avoid decomposition at high temperatures.
Recrystallization Suitable solvents include toluene (B28343), petroleum ether, or mixtures thereof.[2][7] A dry, non-polar solvent is recommended due to moisture sensitivity.
Column Chromatography A stationary phase of silica gel with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane or dichloromethane) is a good starting point.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on literature for similar compounds, a mixture of toluene and petroleum ether or hexane is a good starting point.[2]

  • Dissolution: In a dry flask, dissolve the crude this compound in a minimal amount of hot toluene.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add petroleum ether or hexane to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature. For maximum yield, subsequently cool in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold petroleum ether or hexane.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Prepare a column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane or a hexane/dichloromethane mixture).

  • Gradient: Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A suggested starting gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow Overall Purification Workflow crude Crude 3,4,5-Trimethoxybenzoyl Chloride Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool if no insolubles hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Under Vacuum isolate->dry pure_product Pure 3,4,5-Trimethoxybenzoyl Chloride dry->pure_product

Caption: Recrystallization Workflow

troubleshooting_logic Troubleshooting Recrystallization start Crude Product in Hot Solvent cooling Cooling start->cooling outcome Outcome? cooling->outcome crystals Crystals Form outcome->crystals Success no_crystals No Crystals outcome->no_crystals Failure oiling_out Oils Out outcome->oiling_out Failure action1 Scratch Flask or Add Seed Crystal no_crystals->action1 action2 Concentrate Solution no_crystals->action2 action3 Reheat and Add More Co-Solvent oiling_out->action3 action1->cooling action2->cooling action3->cooling

Caption: Recrystallization Troubleshooting

References

How to handle incomplete conversion of 3,4,5-Trimethoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3,4,5-Trimethoxybenzoyl chloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on handling incomplete conversion.

Troubleshooting Guide: Incomplete Conversion

Incomplete conversion of 3,4,5-Trimethoxybenzoic acid to this compound is a frequent issue. This guide provides a systematic approach to identifying and resolving the root causes.

Symptom: Post-reaction analysis (e.g., FTIR, NMR, or quenched TLC) indicates the presence of unreacted 3,4,5-Trimethoxybenzoic acid.

Potential Causes and Solutions:

Potential Cause Recommended Action
1. Reagent Quality Thionyl Chloride (SOCl₂): Use a fresh, unopened bottle or distill older thionyl chloride before use. It readily reacts with atmospheric moisture, losing its activity.[1] Starting Material: Ensure the 3,4,5-Trimethoxybenzoic acid is dry and of high purity.
2. Reaction Conditions Moisture: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride and reaction with thionyl chloride.[2][3] Temperature: Ensure the reaction is heated to a sufficient temperature (e.g., reflux in a suitable solvent like toluene (B28343) or chloroform) to drive the reaction to completion.[2] Reaction Time: The reaction may require several hours at reflux. Monitor the reaction progress to determine the optimal time.
3. Insufficient Reagent Use a molar excess of the chlorinating agent (e.g., thionyl chloride) to ensure the complete consumption of the carboxylic acid.[4]
4. Catalyst Issues (if applicable) When using catalysts such as N,N-dimethylformamide (DMF) with reagents like oxalyl chloride, ensure the catalyst is anhydrous and used in the correct catalytic amount.[5]

Frequently Asked Questions (FAQs)

Reaction and Synthesis

Q1: My reaction to form this compound is sluggish and appears incomplete. What are the likely causes?

A1: Several factors can contribute to an incomplete reaction. The most common culprits are the quality of the thionyl chloride, the presence of moisture, insufficient heating, or an inadequate reaction time. Thionyl chloride is highly sensitive to moisture and will decompose, reducing its effectiveness.[1][6] Ensure all your glassware is oven or flame-dried and the reaction is run under an inert atmosphere. Use freshly distilled or a new bottle of thionyl chloride for best results. Also, confirm that the reaction is being heated to reflux for a sufficient period.

Q2: Can I use other chlorinating agents besides thionyl chloride?

A2: Yes, other reagents can be used to synthesize acyl chlorides from carboxylic acids. Oxalyl chloride, often with a catalytic amount of DMF, is a milder and highly effective alternative.[5] Other options include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃).[7][8]

Q3: What are the primary byproducts of the reaction with thionyl chloride?

A3: The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[7][9] Both SO₂ and HCl are gases, which helps to drive the reaction to completion as they escape from the reaction mixture.

Analysis and Purity

Q4: How can I monitor the progress of my reaction to confirm the conversion to this compound?

A4: You can monitor the reaction using several analytical techniques:

  • FTIR Spectroscopy: The most telling sign of a successful conversion is the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretching band for the acyl chloride at a higher frequency (around 1750-1815 cm⁻¹).[10][11][12]

  • ¹H NMR Spectroscopy: The disappearance of the acidic proton signal of the carboxylic acid (which can be a broad singlet at a high chemical shift, often >10 ppm) is a clear indicator of conversion.

  • Thin-Layer Chromatography (TLC): Acyl chlorides can be unstable on silica (B1680970) gel.[2] A common practice is to take a small aliquot of the reaction mixture, quench it with a dry alcohol like methanol, and then run a TLC. The resulting methyl ester is more stable and will have a different Rf value than the starting carboxylic acid.[2][13]

Q5: What do the ¹H NMR and ¹³C NMR spectra of 3,4,5-Trimethoxybenzoic acid and this compound look like?

A5:

  • 3,4,5-Trimethoxybenzoic acid:

    • ¹H NMR: You will typically see a singlet for the two aromatic protons, a singlet for the six protons of the two methoxy (B1213986) groups at the 3 and 5 positions, a singlet for the three protons of the methoxy group at the 4 position, and a broad singlet for the acidic proton of the carboxylic acid.[14]

    • ¹³C NMR: Expect signals for the carbonyl carbon, the quaternary aromatic carbons attached to the methoxy and carboxyl groups, the aromatic CH carbons, and the methoxy carbons.[14]

  • This compound:

    • ¹H NMR: The spectrum will be similar to the starting material, but the broad singlet for the acidic proton will be absent.

    • ¹³C NMR: The chemical shift of the carbonyl carbon will be different from that of the carboxylic acid.

Q6: What are the common impurities in my final product?

A6: The most likely impurity is unreacted 3,4,5-Trimethoxybenzoic acid. Other potential impurities can arise from side reactions or the decomposition of the chlorinating agent.[15]

Purification and Handling

Q7: Do I need to purify the this compound after synthesis?

A7: Often, after removing the excess thionyl chloride and solvent under reduced pressure, the crude product is of sufficient purity to be used in the next step without further purification.[5] However, if high purity is required, purification can be performed.

Q8: How can I purify this compound if needed?

A8: Since this compound is a solid at room temperature, it can be purified by recrystallization from a non-hydroxylic, anhydrous solvent like toluene or a mixture of toluene and petroleum ether.[15] It can also be purified by distillation under reduced pressure.[7] All purification steps must be carried out under anhydrous conditions.

Q9: this compound is moisture-sensitive. How should I handle and store it?

A9: Always handle this compound in a fume hood under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket).[3] Store it in a tightly sealed container in a cool, dry place, away from moisture.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

Materials:

  • 3,4,5-Trimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another suitable inert solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add 3,4,5-Trimethoxybenzoic acid.

  • Add anhydrous toluene to the flask.

  • Slowly add an excess (e.g., 2-5 equivalents) of thionyl chloride to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical method (e.g., FTIR or quenched TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure. The crude this compound can then be used directly or purified if necessary.

Protocol 2: Monitoring Reaction Progress by Quenched TLC

Materials:

  • Aliquots of the reaction mixture

  • Anhydrous methanol

  • TLC plates (silica gel)

  • Developing solvent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • UV lamp for visualization

Procedure:

  • Using a glass capillary, take a small sample from the reaction mixture.

  • Quench the sample in a small vial containing a few drops of anhydrous methanol. This will convert any this compound to its corresponding methyl ester.

  • Spot the quenched sample onto a TLC plate alongside a spot of the starting 3,4,5-Trimethoxybenzoic acid.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the plate under a UV lamp. The disappearance of the starting material spot and the appearance of a new, less polar spot (the methyl ester) indicates the progress of the reaction.

Visualizations

G Troubleshooting Workflow for Incomplete Conversion start Incomplete Conversion Detected reagent_quality Check Reagent Quality (SOCl₂, Starting Material) start->reagent_quality reaction_conditions Review Reaction Conditions (Moisture, Temp, Time) start->reaction_conditions reagent_amount Verify Reagent Stoichiometry (Excess SOCl₂) start->reagent_amount distill_socl2 Distill SOCl₂ or Use New Bottle reagent_quality->distill_socl2 SOCl₂ suspect? dry_sm Dry Starting Material reagent_quality->dry_sm SM wet? dry_glassware Flame/Oven-Dry Glassware & Use Inert Atmosphere reaction_conditions->dry_glassware Moisture present? increase_temp_time Increase Reflux Temperature or Time reaction_conditions->increase_temp_time Conditions too mild? add_more_reagent Add More SOCl₂ reagent_amount->add_more_reagent Insufficient SOCl₂? success Conversion Complete distill_socl2->success dry_sm->success dry_glassware->success increase_temp_time->success add_more_reagent->success

Caption: Troubleshooting Decision Tree for Incomplete Conversion.

G Synthesis Pathway of this compound cluster_reactants Reactants cluster_products Products 3,4,5-Trimethoxybenzoic Acid 3,4,5-Trimethoxybenzoic Acid This compound This compound 3,4,5-Trimethoxybenzoic Acid->this compound Reflux Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂)->this compound Sulfur Dioxide (SO₂) Sulfur Dioxide (SO₂) This compound->Sulfur Dioxide (SO₂) Byproducts Hydrogen Chloride (HCl) Hydrogen Chloride (HCl) This compound->Hydrogen Chloride (HCl)

Caption: Reaction of 3,4,5-Trimethoxybenzoic Acid with Thionyl Chloride.

References

Recrystallization solvent for 3,4,5-Trimethoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 3,4,5-Trimethoxybenzoyl chloride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on available data, non-polar aprotic solvents are recommended. Petroleum ether or cyclohexane (B81311) are reported to be effective for the recrystallization of this compound. Toluene can also be used as a solvent, though its higher boiling point should be considered.[1] It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the acyl chloride.

Q2: What are the key physical properties of this compound relevant to its recrystallization?

A2: Key properties include a melting point of 81-84 °C and solubility in toluene.[2] The compound's appearance can range from a white to orange or green powder or crystal.[2] Its high reactivity, particularly its sensitivity to moisture, necessitates careful handling and the use of dry equipment and solvents.

Q3: Can I use protic solvents like ethanol (B145695) or water for recrystallization?

A3: No. This compound is an acyl chloride and will react with protic solvents such as water, alcohols, and amines. This reaction will lead to the decomposition of the desired product, forming the corresponding carboxylic acid or ester, and thus must be avoided.

Q4: My this compound is an oil, not a solid. Can it still be purified by recrystallization?

A4: this compound can sometimes be obtained as an oil after synthesis.[2][3] Recrystallization is a method for purifying solids. If your product is an oil at room temperature, it may be impure. Attempting to dissolve it in a suitable hot solvent and cooling may induce crystallization. If it remains an oil upon cooling, other purification techniques like column chromatography may be necessary.

Troubleshooting Guide

Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. The chosen solvent is unsuitable. 3. The compound is highly impure.1. Add more hot solvent in small increments. 2. Try a different recommended solvent (e.g., switch from petroleum ether to toluene). 3. If a significant amount of solid remains after adding a reasonable amount of solvent, consider hot filtration to remove insoluble impurities.
The compound "oils out" instead of crystallizing upon cooling. 1. The solution is too concentrated. 2. The solution is being cooled too quickly. 3. The melting point of the compound is depressed due to impurities.1. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. 2. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help slow down the cooling rate. 3. If oiling out persists, it may indicate significant impurities. Consider a pre-purification step like passing a solution of the compound through a short plug of silica (B1680970) gel.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Evaporate some of the solvent under a gentle stream of inert gas or by careful heating, then allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
The recovered yield is very low. 1. Too much solvent was used, and the compound has some solubility in the cold solvent. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent.1. Use the minimum amount of hot solvent necessary to fully dissolve the compound. After filtration, the filtrate can be concentrated and cooled again to obtain a second crop of crystals. 2. Use a pre-heated funnel and flask for hot filtration and add a slight excess of hot solvent before filtering. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
The crystals are colored. 1. Presence of colored impurities.1. Add a small amount of activated carbon to the hot solution before filtration. Be aware that activated carbon can adsorb some of the desired product, potentially reducing the yield.

Experimental Protocols

Recrystallization of this compound from Petroleum Ether/Hexane (B92381)

Materials:

  • Crude this compound

  • Anhydrous petroleum ether or hexane

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound in a clean, dry Erlenmeyer flask. Add a minimal amount of anhydrous petroleum ether or hexane. Gently heat the mixture with stirring to the boiling point of the solvent. Continue adding the solvent in small portions until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a second flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period.

  • Further Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anhydrous petroleum ether or hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum desiccator or a low-temperature oven to remove any residual solvent.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Anhydrous Solvent (e.g., Petroleum Ether) start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration Hot Filtration insoluble_check->hot_filtration Yes cool_slowly Cool Slowly to Room Temperature insoluble_check->cool_slowly No hot_filtration->cool_slowly crystal_check Crystals Formed? cool_slowly->crystal_check induce_crystallization Induce Crystallization (Scratch/Seed) crystal_check->induce_crystallization No cool_ice_bath Cool in Ice Bath crystal_check->cool_ice_bath Yes induce_crystallization->cool_ice_bath vacuum_filtration Vacuum Filtration cool_ice_bath->vacuum_filtration wash_crystals Wash with Cold Anhydrous Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure 3,4,5-Trimethoxybenzoyl chloride Crystals dry_crystals->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals solution_oiling Add more hot solvent, cool slowly oiling_out->solution_oiling solution_no_crystals Concentrate solution or induce crystallization no_crystals->solution_no_crystals solution_low_yield Use minimum solvent, pre-heat for hot filtration low_yield->solution_low_yield solution_colored Treat with activated carbon colored_crystals->solution_colored

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Managing exotherms in large-scale 3,4,5-Trimethoxybenzoyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 3,4,5-Trimethoxybenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this reaction and to offer solutions to common challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on managing the reaction exotherm.

Issue Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Rise (Exotherm) 1. Too rapid addition of chlorinating agent (e.g., thionyl chloride): The reaction between 3,4,5-trimethoxybenzoic acid and thionyl chloride is highly exothermic.[1][2][3] 2. Inadequate cooling: The reactor's cooling system may be insufficient for the scale of the reaction. 3. Poor mixing: Localized "hot spots" can form if the reactants are not dispersed efficiently, leading to a runaway reaction.1. Control the addition rate: Add the thionyl chloride dropwise or at a slow, controlled rate. Utilize a programmable pump for precise control. 2. Enhance cooling: Ensure the reactor's cooling jacket is operating at maximum efficiency. Consider a secondary cooling system if necessary. 3. Improve agitation: Increase the stirring speed to ensure homogeneous mixing and efficient heat transfer to the reactor walls.
Product is a Dark Color (Not Off-White/Yellow) 1. Decomposition: Overheating during the reaction or distillation can cause the product to decompose, leading to colored impurities.[4] 2. Contaminated reagents: Impurities in the starting 3,4,5-trimethoxybenzoic acid or thionyl chloride can lead to colored byproducts.1. Maintain strict temperature control: Do not exceed the recommended reaction temperature. Use a high-vacuum distillation setup to lower the boiling point during purification. 2. Verify reagent purity: Ensure the purity of all starting materials before commencing the reaction.
Low Yield of this compound 1. Incomplete reaction: The reaction may not have gone to completion. 2. Moisture contamination: Thionyl chloride reacts violently with water, which will consume the reagent and reduce the yield.[1][2][5] 3. Loss during workup: The product can be lost during the removal of excess thionyl chloride or during distillation.1. Increase reaction time or temperature: Consider a longer reaction time or a modest increase in temperature, while carefully monitoring the exotherm. 2. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize workup: Use a high-vacuum pump with an efficient cold trap to remove excess thionyl chloride. A short-path distillation apparatus is recommended for purification.[3]
Vigorous Off-Gassing Reaction with moisture or impurities: The reaction of thionyl chloride with water or other protic impurities generates gaseous byproducts like HCl and SO₂.[1][5]Ensure anhydrous conditions and proper venting: Use dry reagents and solvents, and ensure the reactor is equipped with a proper scrubbing system to safely neutralize acidic gases.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when scaling up the synthesis of this compound?

A1: The primary safety concern is the management of the highly exothermic reaction between 3,4,5-trimethoxybenzoic acid and the chlorinating agent, typically thionyl chloride.[1][2][3] Failure to control the heat generated can lead to a thermal runaway, a rapid and uncontrolled increase in temperature and pressure that can result in an explosion.[6][7][8]

Q2: What is a safe operating temperature range for this reaction?

A2: While specific conditions can vary, a common approach is to add the thionyl chloride at a controlled rate to maintain an internal temperature of 25-30°C. After the addition is complete, the reaction mixture may be stirred at a slightly elevated temperature of 40-50°C to ensure completion.[3] Some procedures may utilize reflux conditions, which requires a robust cooling system.[9][10]

Q3: Can a catalyst be used to improve the reaction rate?

A3: Yes, a catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the formation of the acyl chloride.[3] However, it's important to be aware that DMF can react with thionyl chloride to form a Vilsmeier reagent, which could lead to side reactions.[11]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).[3] Additionally, infrared (IR) spectroscopy can be used to track the disappearance of the broad O-H stretch of the carboxylic acid starting material.

Q5: What are the best practices for quenching the reaction?

A5: Quenching should be done with extreme caution. The reaction mixture should be cooled to room temperature before any quenching procedure. If a quench is necessary, a non-protic solvent should be used initially to dilute the mixture. Avoid quenching with water or alcohols directly into the reaction vessel containing excess thionyl chloride, as this will result in a violent exothermic reaction.[1][2][5]

Experimental Protocol: Large-Scale Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound on a larger scale, with a focus on exotherm management.

Materials and Equipment:

  • 3,4,5-Trimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343) (or another suitable high-boiling inert solvent)

  • Glass-lined reactor with a reflux condenser, mechanical stirrer, temperature probe, and addition funnel/pump

  • Heating/cooling mantle or jacketed reactor system

  • High-vacuum pump with a cold trap

  • Short-path distillation apparatus

  • Scrubber system for acidic gases

Procedure:

  • Preparation: Ensure all glassware and the reactor are thoroughly dried to prevent moisture contamination. Charge the reactor with 3,4,5-trimethoxybenzoic acid and anhydrous toluene.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon, to maintain anhydrous conditions.

  • Reagent Addition: Begin stirring the mixture and slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the reactor. The addition rate should be carefully controlled to maintain the internal temperature within a safe range (e.g., 25-30°C).[3] A cooling system should be active during the addition.

  • Reaction: After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 40-50°C) until the reaction is complete, as indicated by the cessation of gas evolution.[3]

  • Workup: Cool the reaction mixture to room temperature. Excess thionyl chloride and the solvent are removed by distillation under reduced pressure. A high-vacuum pump and an efficient cold trap are essential for this step.

  • Purification: The crude this compound can be purified by fractional distillation under high vacuum. A short-path distillation apparatus is recommended to minimize thermal stress on the product.[3]

Visualizations

exotherm_troubleshooting start Temperature Spike Detected check_addition Is reagent addition ongoing? start->check_addition stop_addition Immediately stop reagent addition check_addition->stop_addition Yes check_cooling Is cooling system at max capacity? check_addition->check_cooling No stop_addition->check_cooling increase_cooling Increase cooling rate / engage secondary cooling check_cooling->increase_cooling No check_agitation Is agitation effective? check_cooling->check_agitation Yes increase_cooling->check_agitation increase_agitation Increase stirring speed check_agitation->increase_agitation No monitor_temp Monitor temperature closely check_agitation->monitor_temp Yes increase_agitation->monitor_temp emergency_plan If temperature continues to rise, execute emergency shutdown plan monitor_temp->emergency_plan Temp not controlled

Caption: Troubleshooting pathway for a temperature spike.

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification charge_reagents Charge reactor with 3,4,5-trimethoxybenzoic acid and anhydrous solvent inert_atmosphere Establish inert atmosphere (N2 or Ar) charge_reagents->inert_atmosphere add_socl2 Controlled addition of thionyl chloride with cooling inert_atmosphere->add_socl2 stir_heat Stir at elevated temperature until reaction completion add_socl2->stir_heat monitor Monitor gas evolution and/or IR spectrum stir_heat->monitor cool_down Cool reaction mixture to room temperature monitor->cool_down distill_excess Remove excess SOCl2 and solvent under vacuum cool_down->distill_excess purify Purify by high-vacuum distillation distill_excess->purify final_product final_product purify->final_product Final Product: this compound

Caption: Experimental workflow for large-scale synthesis.

References

Technical Support Center: In Situ Generation of 3,4,5-Trimethoxybenzoyl Chloride for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the in situ generation of 3,4,5-trimethoxybenzoyl chloride, particularly for applications involving sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: What is in situ generation of this compound and why is it beneficial for sensitive substrates?

A1: In situ generation refers to the formation of this compound within the reaction mixture immediately before its reaction with a nucleophile (such as an amine or alcohol). This is highly advantageous for sensitive substrates because the highly reactive acyl chloride is consumed as it is formed, preventing its accumulation to high concentrations. This minimizes potential side reactions and degradation of delicate functional groups that might occur upon exposure to the harsh conditions often required for the isolation and purification of acyl chlorides.

Q2: Which are the most common reagents for the in situ formation of this compound?

A2: The most common and effective reagents for converting 3,4,5-trimethoxybenzoic acid to its acyl chloride are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1] Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is generally considered milder and more selective, making it a preferred choice for substrates with sensitive functionalities.[2][3]

Q3: What is the role of a catalyst, such as DMF, when using oxalyl chloride?

A3: When a catalytic amount of DMF is added to oxalyl chloride, they react to form the Vilsmeier reagent in situ. This reagent is the active chlorinating agent. The reaction involves the conversion of DMF to an imidoyl chloride derivative, which is a highly effective catalyst for the formation of the acyl chloride from the carboxylic acid.

Q4: My reaction is sluggish or incomplete. What are the possible causes?

A4: Several factors can lead to an incomplete or slow reaction:

  • Insufficient Reagent: Ensure at least a stoichiometric amount of the chlorinating agent is used. An excess (typically 1.2-1.5 equivalents) is often recommended to drive the reaction to completion.

  • Low Temperature: While low temperatures are used to protect sensitive substrates, the activation of the carboxylic acid may be too slow. A modest increase in temperature may be necessary.

  • Poor Reagent Quality: The chlorinating agent may have decomposed due to improper storage. Always use a fresh, high-quality reagent.

  • Inadequate Mixing: For heterogeneous mixtures, ensure efficient stirring to maximize the contact between reactants.

Q5: I am observing undesired side products. What could be the cause?

A5: The formation of side products can be attributed to several factors:

  • Reaction Temperature: Excessively high temperatures can lead to the degradation of sensitive functional groups on your substrate or the desired product.

  • Excess Chlorinating Agent: A large excess of a harsh reagent like thionyl chloride can lead to side reactions.

  • Presence of Moisture: Acyl chlorides are highly sensitive to moisture and will hydrolyze back to the carboxylic acid. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Incomplete conversion of the carboxylic acid to the acyl chloride.- Increase the equivalents of the chlorinating agent (e.g., from 1.1 to 1.5 eq).- If using oxalyl chloride, ensure a catalytic amount of DMF is present.- For thionyl chloride, a slight increase in reaction temperature or longer reaction time may be needed.
Decomposition of the sensitive substrate or product.- Use a milder chlorinating agent like oxalyl chloride instead of thionyl chloride.[3]- Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).[4]
Hydrolysis of the acyl chloride.- Ensure all solvents are anhydrous and glassware is thoroughly dried.- Perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of Symmetric Anhydride The acyl chloride reacts with the unreacted carboxylate.- Ensure slow, controlled addition of the chlorinating agent to the carboxylic acid solution to maintain a low concentration of the starting acid as the acyl chloride is formed.
Discoloration of Reaction Mixture Degradation of starting materials or product.- Lower the reaction temperature.- Ensure the purity of all reagents and solvents.
Difficulty in Removing Excess Reagent High boiling point of the chlorinating agent or byproducts.- Oxalyl chloride is preferred as its byproducts (CO, CO₂, HCl) are gaseous and easily removed.[1][2]- For excess thionyl chloride, removal under high vacuum may be necessary. Co-evaporation with an inert, high-boiling solvent like toluene (B28343) can also be effective.

Data Presentation

Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Pentachloride (PCl₅)
Typical Conditions Neat or in an inert solvent (DCM, toluene), often requires heating.Inert solvent (e.g., DCM) at room temperature or below. Catalytic DMF is often used.Neat or in an inert solvent.
Reactivity Highly reactive.Milder and more selective.[2][3]Very powerful, effective for less reactive acids.
Byproducts SO₂(g), HCl(g)[1][2]CO(g), CO₂(g), HCl(g)[1][2]POCl₃(l), HCl(g)[2]
Work-up Gaseous byproducts are easily removed. Excess reagent can be distilled off.All byproducts are gaseous, simplifying purification.[1][2]Can be complicated by the high-boiling POCl₃ byproduct.[2]
Suitability for Sensitive Substrates Can be problematic due to harshness and potential for elevated temperatures.Generally preferred due to mild reaction conditions.[2]Often too harsh, leading to side reactions.
Cost Less expensive.More expensive.[3]Moderate.
Typical Yields Generally high (>90%) with optimization.[1]Generally high (>90%) with optimization.[1]High, but purification can be challenging.

Experimental Protocols

Protocol 1: In Situ Generation of this compound using Oxalyl Chloride (for Sensitive Substrates)

This protocol is adapted for substrates containing acid-sensitive groups like Boc-protected amines.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve 3,4,5-trimethoxybenzoic acid (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -10 °C to -20 °C using an appropriate cooling bath.

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 5-10 mol%) to the stirred solution.

  • Acyl Chloride Formation: Add oxalyl chloride (1.5 eq.) dropwise to the cooled solution over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -10 °C to -20 °C for 1-2 hours. The progress of the acyl chloride formation can be monitored by carefully taking an aliquot, quenching it with an anhydrous alcohol (e.g., methanol), and analyzing the resulting methyl ester formation by TLC or LC-MS.

  • Nucleophile Addition: Once the formation of the acyl chloride is complete, the sensitive nucleophile (e.g., an amine or alcohol, 1.0-1.2 eq.) dissolved in anhydrous DCM is added dropwise to the reaction mixture at the same low temperature.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

Protocol 2: In Situ Generation of this compound using Thionyl Chloride

This protocol is suitable for more robust substrates.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 3,4,5-trimethoxybenzoic acid (1.0 eq.) in an anhydrous solvent such as toluene or chloroform.[5]

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) to the suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Acyl Chloride Formation: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 1-4 hours, or until the evolution of gas ceases and the solution becomes clear.[5]

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with toluene once or twice to ensure complete removal of residual SOCl₂.

  • Reaction with Nucleophile: Dissolve the resulting crude this compound in a suitable anhydrous solvent (e.g., DCM, THF) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Nucleophile Addition: Add a solution of the nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.5 eq.) in the same anhydrous solvent dropwise to the acyl chloride solution.

  • Reaction Completion: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a dilute aqueous acid solution. Extract the product with a suitable organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate to provide the crude product for further purification.

Visualizations

Reaction_Mechanism cluster_reagents Reagents cluster_intermediates Reaction Intermediates cluster_products Products Carboxylic_Acid 3,4,5-Trimethoxybenzoic Acid Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate + Vilsmeier Reagent Chlorinating_Agent Oxalyl Chloride ((COCl)₂) Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺Cl⁻ Chlorinating_Agent->Vilsmeier + DMF Catalyst DMF (cat.) Acyl_Chloride 3,4,5-Trimethoxybenzoyl Chloride Activated_Intermediate->Acyl_Chloride + Cl⁻ Byproducts CO, CO₂, HCl Activated_Intermediate->Byproducts Experimental_Workflow start Start setup Setup Flame-Dried Glassware under Inert Atmosphere start->setup add_acid Add 3,4,5-Trimethoxybenzoic Acid and Anhydrous Solvent setup->add_acid cool Cool to Desired Temperature (e.g., 0 °C or -20 °C) add_acid->cool add_reagents Add Chlorinating Agent (and Catalyst if needed) cool->add_reagents monitor Monitor Acyl Chloride Formation (TLC, LC-MS) add_reagents->monitor add_nucleophile Add Sensitive Substrate and Base (if required) monitor->add_nucleophile react Allow Reaction to Proceed to Completion add_nucleophile->react workup Aqueous Work-up and Extraction react->workup purify Purification (Chromatography/Recrystallization) workup->purify end End purify->end Troubleshooting_Guide start Low or No Product Yield check_sm Is Starting Material Consumed? start->check_sm sm_present Incomplete Reaction check_sm->sm_present No sm_absent Product/Substrate Degradation check_sm->sm_absent Yes solution1 Increase Equivalents of Chlorinating Agent sm_present->solution1 solution2 Check Reagent Quality and Anhydrous Conditions sm_present->solution2 solution3 Use Milder Conditions (Lower Temp, Oxalyl Chloride) sm_absent->solution3 solution4 Ensure Proper Quenching and Work-up pH sm_absent->solution4

References

Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Schotten-Baumann Reaction. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of amides, particularly when working with challenging substituted amines. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your reaction yields and purity.

Troubleshooting Guide & FAQs

The Schotten-Baumann reaction, while versatile for forming amide bonds from amines and acyl chlorides, can present challenges when employing substituted amines.[1] Low nucleophilicity, steric hindrance, and poor solubility of the amine starting material can often lead to diminished yields and the formation of unwanted side products. This section addresses common issues encountered during the reaction and provides actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction with a sterically hindered amine is giving a very low yield. What are the primary factors to investigate?

A1: Low yields with sterically hindered amines are a common challenge. The primary factors to investigate are:

  • Insufficient nucleophilicity: The bulky substituents on the amine can electronically or sterically hinder the nitrogen's ability to attack the acyl chloride.

  • Inadequate mixing in biphasic systems: Poor mass transfer between the organic and aqueous phases can limit the reaction rate.[2]

  • Hydrolysis of the acyl chloride: The acyl chloride can react with water or hydroxide (B78521) ions in the aqueous phase, reducing the amount available to react with the amine.[3]

  • Protonation of the amine: The hydrochloric acid byproduct can protonate the starting amine, rendering it non-nucleophilic.[4]

Q2: I am observing a significant amount of a water-soluble byproduct. What is it likely to be and how can I minimize its formation?

A2: The most common water-soluble byproduct is the carboxylate salt formed from the hydrolysis of the acyl chloride. To minimize its formation:

  • Control the addition of the acyl chloride: Add the acyl chloride slowly to the reaction mixture to avoid a high local concentration.

  • Ensure vigorous stirring: Efficient mixing of the biphasic system maximizes the interfacial area, promoting the reaction between the amine and acyl chloride over hydrolysis.[2]

  • Optimize the base concentration: While a base is necessary to neutralize the HCl byproduct, an excessively high concentration of hydroxide ions can accelerate acyl chloride hydrolysis.[5]

Q3: Can I use an alternative base to aqueous hydroxide? What are the advantages?

A3: Yes, organic bases like pyridine (B92270) can be used as an alternative or in conjunction with an aqueous base.[5] Pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is then attacked by the amine.[6] This can be particularly advantageous for reactions with less reactive, electron-deficient amines.

Q4: My substituted amine is poorly soluble in the organic solvent. How can I improve the reaction efficiency?

A4: Poor solubility can significantly impede the reaction. Consider the following strategies:

  • Solvent screening: Test a range of organic solvents to find one that better solubilizes your amine.

  • Phase-transfer catalysis: The use of a phase-transfer catalyst (PTC) can facilitate the transfer of the amine or a deprotonated form from the aqueous to the organic phase, where the reaction occurs.[7][8] Quaternary ammonium (B1175870) salts are common PTCs for this purpose.[9]

  • Homogeneous system: If possible, switching to a single-phase solvent system with a non-aqueous base (e.g., triethylamine (B128534) in dichloromethane) can be effective, although this deviates from the traditional Schotten-Baumann conditions.

Troubleshooting Scenarios & Recommended Actions

The following table summarizes common issues observed when running a Schotten-Baumann reaction with substituted amines and provides a logical workflow for troubleshooting.

Observed Issue Potential Cause(s) Recommended Action(s)
Low to No Product Formation 1. Low nucleophilicity of the amine (steric hindrance or electron-withdrawing groups).2. Acyl chloride hydrolysis is the dominant reaction.3. Amine is protonated by HCl byproduct.4. Poor quality or degradation of reagents.1. Increase reaction temperature.2. Use a nucleophilic catalyst (e.g., pyridine).3. Employ a phase-transfer catalyst.4. Ensure slow addition of acyl chloride with vigorous stirring.5. Use at least one equivalent of base.6. Verify the purity of the amine and acyl chloride.
Significant Side Product (Carboxylic Acid) 1. High concentration of aqueous base.2. Slow reaction with the amine, allowing hydrolysis to compete.3. Inefficient mixing of the biphasic system.1. Decrease the concentration of the aqueous base.2. Add the aqueous base slowly and concurrently with the acyl chloride.3. Increase the stirring rate significantly (e.g., >1000 rpm).4. Consider using a phase-transfer catalyst to accelerate the desired reaction.
Reaction Stalls Before Completion 1. Insufficient base to neutralize the generated HCl.2. The amine has become fully protonated.3. The acyl chloride has been consumed by hydrolysis.1. Add additional base to the reaction mixture.2. Ensure at least one equivalent of base is used from the start.3. Add a slight excess of the acyl chloride.
Formation of Di-acylated Product 1. The amine has more than one reactive N-H bond.2. Excess acyl chloride is used.1. Carefully control the stoichiometry, using a slight excess of the amine.2. Add the acyl chloride slowly to the amine solution.

Data Presentation: Enhancing Yields with Modified Conditions

While specific yields are highly dependent on the exact substrates used, the following tables provide a qualitative and semi-quantitative overview of how different strategies can impact the outcome of the Schotten-Baumann reaction with challenging amines.

Table 1: Effect of Catalysts on the Acylation of a Sterically Hindered Amine

Amine Acyl Chloride Conditions Catalyst Relative Yield Improvement
DiisopropylamineBenzoyl ChlorideDichloromethane (B109758)/Water, NaOHNoneBaseline
DiisopropylamineBenzoyl ChlorideDichloromethane/Water, NaOHTetrabutylammonium bromide (PTC)Moderate to Significant
DiisopropylamineBenzoyl ChlorideDichloromethane, PyridinePyridine (as base and catalyst)Significant

Table 2: Influence of Base on the Reaction with an Electron-Deficient Amine

Amine Acyl Chloride Solvent System Base Observed Outcome
4-NitroanilineAcetyl ChlorideDiethyl Ether/Water10% Aqueous NaOHLow yield, significant hydrolysis
4-NitroanilineAcetyl ChloridePyridinePyridineImproved yield, less hydrolysis
4-NitroanilineAcetyl ChlorideDichloromethaneTriethylamineModerate yield, requires anhydrous conditions

Experimental Protocols

Protocol 1: General Procedure for Schotten-Baumann Acylation of a Substituted Amine in a Biphasic System
  • Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted amine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Addition of Aqueous Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 to 2.0 equivalents, e.g., 10% w/v).

  • Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.05 equivalents) dropwise to the vigorously stirred mixture over a period of 15-30 minutes.

  • Reaction: Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with dilute HCl (to remove excess amine and base), followed by saturated aqueous sodium bicarbonate (to remove any remaining acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acylation of an Electron-Deficient Amine using Pyridine
  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the electron-deficient amine (1.0 equivalent) in anhydrous pyridine.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.0 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic extracts sequentially with dilute aqueous copper sulfate (to remove pyridine), water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by chromatography or recrystallization.

Visualizing the Workflow

The following diagrams illustrate the logical flow for troubleshooting common issues and the general experimental workflow for the Schotten-Baumann reaction.

Troubleshooting_Workflow Troubleshooting Logic for Low Yield start Low Yield Observed check_amine Is the amine sterically hindered or electron-deficient? start->check_amine check_hydrolysis Is significant hydrolysis of acyl chloride suspected? check_amine->check_hydrolysis No action_catalyst Consider using a nucleophilic catalyst (e.g., pyridine) or a phase-transfer catalyst. check_amine->action_catalyst Yes check_mixing Is the biphasic mixing efficient? check_hydrolysis->check_mixing No action_slow_addition Add acyl chloride and/or base slowly. Decrease base concentration. check_hydrolysis->action_slow_addition Yes check_mixing->start No action_stirring Increase stirring rate (>1000 rpm). Ensure proper stir bar/flask geometry. check_mixing->action_stirring Yes action_conditions Increase reaction temperature. Use a more reactive acylating agent. action_catalyst->action_conditions

Caption: Troubleshooting workflow for low yield in Schotten-Baumann reactions.

Experimental_Workflow General Experimental Workflow start Start dissolve_amine Dissolve amine in organic solvent start->dissolve_amine add_base Add aqueous base (for biphasic system) dissolve_amine->add_base cool Cool to 0-5 °C add_base->cool add_acyl_chloride Slowly add acyl chloride cool->add_acyl_chloride react Stir at room temperature (Monitor progress) add_acyl_chloride->react workup Perform aqueous work-up react->workup isolate Dry and concentrate organic layer workup->isolate purify Purify crude product isolate->purify end End purify->end

Caption: A typical experimental workflow for the Schotten-Baumann reaction.

References

Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in Friedel-Crafts acylation reactions, with a particular focus on electron-rich aromatic substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Friedel-Crafts acylation?

Low yields can often be traced back to a few critical factors. The most frequent culprits include:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in the glassware, solvents, or reagents will react with and deactivate the catalyst. It is imperative to use anhydrous conditions and fresh or properly stored reagents.[1][2]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic amounts.[1][3] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][3] A general practice is to use at least one equivalent of the catalyst relative to the acylating agent.[4]

  • Sub-optimal Reaction Temperature: Temperature plays a significant role in the reaction's success. While some reactions work well at room temperature, others may need heating to overcome the activation energy.[1] Conversely, excessively high temperatures can promote side reactions and decomposition.[1][4]

  • Poor Reagent Quality: The purity of the aromatic substrate and the acylating agent (acyl chloride or anhydride) is crucial. Impurities can interfere with the reaction, leading to byproduct formation.[1]

  • Problematic Substrates: Aromatic rings with amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are generally unsuitable for direct Friedel-Crafts acylation.[2][5] The lone pair of electrons on the nitrogen or oxygen atoms coordinates with the Lewis acid, deactivating both the catalyst and the aromatic ring.[2][5][6]

Q2: I am observing multiple products. What could be the cause?

While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can occur, especially with highly activated aromatic rings like phenols.[1] The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[1][7] However, if the starting material is very reactive, polyacylation can become a significant side reaction.[1] Another possibility is the presence of impurities in your starting materials that are leading to side reactions.[1]

Q3: My starting material is a phenol (B47542) or an aniline, and the reaction is failing. What is happening?

Phenols and anilines are challenging substrates for Friedel-Crafts acylation for specific reasons:

  • Anilines: The basic lone pair on the nitrogen atom of anilines acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[5][6] This forms a complex that puts a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic substitution.[5][6]

  • Phenols: The oxygen atom of a phenol also has lone pairs that can coordinate with the Lewis acid.[8] More importantly, acylation can occur at the oxygen atom (O-acylation) to form a phenyl ester, competing with the desired C-acylation on the aromatic ring.[5][8]

A common workaround is to protect the functional group before acylation. For example, an amine can be converted to an amide.[4] For phenols, protecting the hydroxyl group as an ester is a viable strategy.[1] The protecting group can be removed after the Friedel-Crafts reaction is complete.[1][4]

Q4: The reaction mixture has become a thick, unmanageable slurry. What can I do?

The formation of a thick precipitate is often due to the complexation of the ketone product with the Lewis acid catalyst.[4] To manage this, ensure efficient mechanical stirring to maintain a homogeneous mixture and improve heat transfer. Using a sufficient volume of an appropriate solvent, such as dichloromethane (B109758), can also help keep the complex dissolved or suspended.[4]

Q5: How can I improve the regioselectivity of the acylation on my substituted arene?

Regioselectivity is primarily dictated by the directing effects of the substituents already on the aromatic ring. However, it can be influenced by several factors:

  • Solvent Choice: In some cases, the polarity of the solvent can affect the ratio of ortho to para products. For instance, using a non-polar solvent like carbon disulfide (CS₂) may favor one isomer, while a more polar solvent like nitrobenzene (B124822) might favor another.[2]

  • Steric Hindrance: The size of both the acylating agent and the substituents on the ring can influence regioselectivity, often favoring the less sterically hindered para product over the ortho product.[1]

Troubleshooting Workflow

If you are experiencing low yields, follow this systematic approach to identify and resolve the issue.

G start Low Yield Observed reagents 1. Verify Reagents & Conditions start->reagents catalyst Is Lewis Acid Fresh & Anhydrous? reagents->catalyst catalyst->reagents No, Replace/Dry stoichiometry Is Catalyst Stoichiometry Correct (≥1 eq)? catalyst->stoichiometry Yes stoichiometry->reagents No, Adjust Amount substrate_check Is Substrate Compatible? (No -NH2, -OH) stoichiometry->substrate_check Yes substrate_check->reagents No, Protect Group optimize 2. Optimize Reaction substrate_check->optimize Yes temp Adjust Temperature optimize->temp time Adjust Reaction Time temp->time workup 3. Review Workup time->workup quench Ensure Complete Quenching & Decomplexation workup->quench extraction Optimize Extraction (Break Emulsions) quench->extraction success Yield Improved extraction->success

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Data Summary

The choice of catalyst and reaction conditions can significantly impact the yield. Greener alternatives to traditional Lewis acids are also being explored.

Catalyst TypeExample(s)Typical LoadingKey Considerations
Traditional Lewis Acids AlCl₃, FeCl₃, ZnCl₂, TiCl₄Stoichiometric (≥1 eq)Highly moisture-sensitive; can require harsh workup.[9]
Brønsted Acids H₂SO₄, HF, TfOHCatalytic or StoichiometricCan be highly corrosive; TfOH is a strong catalyst.[9]
"Greener" Catalysts Metal Triflates (Bi(OTf)₃, Sc(OTf)₃), Zeolite Hβ, ZnOCatalytic (e.g., 5 mol%)Often reusable, milder conditions, better for activated arenes.[9][10][11]

Key Mechanisms & Interactions

Understanding the underlying mechanism is key to troubleshooting. A critical aspect of Friedel-Crafts acylation is the interaction between the Lewis acid catalyst and the ketone product.

Caption: The role of the Lewis acid and its yield-limiting complexation with the product.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole

This procedure is a representative example and may require optimization for different substrates.

  • Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[12]

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent like dichloromethane (CH₂Cl₂).[12] Cool the mixture to 0°C in an ice bath.[12]

  • Acylating Agent Addition: Dissolve the acylating agent (e.g., propionyl chloride, 1.1 equivalents) in anhydrous CH₂Cl₂ and add it to the dropping funnel.[12][13] Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, ensuring the temperature remains low. The mixture may become intensely colored.[13]

  • Substrate Addition: Dissolve the electron-rich arene (e.g., anisole, 1.0 equivalent) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 20-30 minutes at 0°C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.[12] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl) with vigorous stirring.[1][2][12] This step quenches the reaction and breaks up the aluminum chloride-ketone complex.[13]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional CH₂Cl₂.[1]

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.[1][12]

  • Purification: Purify the crude product as necessary, typically by column chromatography or recrystallization.

Decision Tree for Phenolic Substrates

When working with phenols, a modified approach is necessary to achieve C-acylation.

G start Substrate is a Phenol direct_fc Direct Friedel-Crafts Acylation? start->direct_fc o_acylation Result: O-Acylation (Phenyl Ester) Low C-Acylation Yield direct_fc->o_acylation Yes protect Protect -OH Group (e.g., form an ester) direct_fc->protect No (Recommended) fries Alternative: Fries Rearrangement of Phenyl Ester o_acylation->fries Can be converted via... fc_acylation Perform Friedel-Crafts Acylation on Protected Phenol protect->fc_acylation deprotect Deprotect to Regenerate -OH Group fc_acylation->deprotect final_product Desired C-Acylated Phenol Product deprotect->final_product fries->final_product

Caption: Recommended workflow for the C-acylation of phenolic substrates.

References

Validation & Comparative

A Comparative Analysis of Acylating Agents: 3,4,5-Trimethoxybenzoyl Chloride vs. Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision in the synthesis of esters and amides, impacting reaction kinetics, yields, and impurity profiles. This guide provides an objective comparison of the reactivity of 3,4,5-trimethoxybenzoyl chloride and the parent compound, benzoyl chloride, supported by an analysis of electronic and steric effects, and supplemented with detailed experimental protocols for direct comparison.

Executive Summary

This compound is a versatile reagent used to introduce the 3,4,5-trimethoxybenzoyl moiety, a common structural motif in numerous biologically active compounds. When compared to the workhorse acylating agent, benzoyl chloride, this compound exhibits attenuated reactivity. This difference is primarily governed by the electronic and steric influence of the three methoxy (B1213986) substituents on the benzene (B151609) ring. The electron-donating nature of the methoxy groups deactivates the carbonyl carbon towards nucleophilic attack, while the presence of ortho-methoxy groups introduces steric hindrance. Consequently, reactions with this compound may necessitate more forcing conditions to achieve comparable reaction rates and yields to those with benzoyl chloride.

Data Presentation: A Quantitative and Qualitative Comparison

While direct side-by-side kinetic data for the acylation reactions of both compounds under identical conditions is not extensively available in the literature, a comparative analysis can be constructed from solvolysis data and the principles of physical organic chemistry.

ParameterThis compoundBenzoyl ChlorideAnalysis
Molecular Weight 230.64 g/mol 140.57 g/mol The higher molecular weight of the trimethoxy derivative may be a consideration in process mass intensity calculations.
Predicted Relative Reactivity Less ReactiveMore ReactiveThe electron-donating methoxy groups reduce the electrophilicity of the carbonyl carbon.
Solvolysis Rate (Relative) SlowerFasterThe introduction of methoxy groups at the 3- and 5-positions of 4-methoxybenzoyl chloride has been shown to reduce the specific rates of solvolysis[1].
Steric Hindrance HigherLowerThe two methoxy groups in the ortho positions (relative to the other methoxy groups, and meta to the acyl chloride) create a more sterically crowded environment around the reactive center.
Electronic Effects Electron-donating (resonance) and electron-withdrawing (inductive)Primarily inductive electron-withdrawing by the chloro groupThe net effect of the three methoxy groups is electron donation into the aromatic ring, deactivating the acyl chloride.

The Underlying Science: Electronic and Steric Effects

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this electrophilicity through a combination of electronic and steric effects.

The three methoxy groups in this compound influence its reactivity in two primary ways:

  • Electronic Effects: The methoxy group is a strong electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic ring. This effect increases the electron density on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack. While the oxygen atom also exerts an electron-withdrawing inductive effect, the resonance effect is generally dominant for substituents in the para and ortho positions. For the 3,4,5-trimethoxy substitution pattern, the cumulative effect is a significant deactivation compared to unsubstituted benzoyl chloride.

  • Steric Effects: The two methoxy groups at the 3- and 5-positions are ortho to the 4-methoxy group and meta to the acyl chloride functionality. While not directly flanking the carbonyl group, their presence contributes to a more sterically congested environment around the reactive center. This steric hindrance can impede the approach of a nucleophile, further slowing down the reaction rate.

This interplay of electronic and steric effects can be visualized as a logical relationship:

G subst Substituent Effects elec Electronic Effects (Resonance & Inductive) subst->elec steric Steric Hindrance subst->steric reactivity Reactivity of Acyl Chloride elec->reactivity Modulates Carbonyl Electrophilicity steric->reactivity Hinders Nucleophilic Attack

Figure 1: Influence of Substituent Effects on Reactivity.

Experimental Protocols for Comparative Reactivity Analysis

To provide a definitive quantitative comparison, a parallel experimental setup is essential. The following protocols outline a method for comparing the reactivity of this compound and benzoyl chloride in the esterification of benzyl (B1604629) alcohol.

General Experimental Workflow

The overall procedure involves the parallel esterification of benzyl alcohol with each acyl chloride under identical conditions, with reaction progress monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

G start Start prep Prepare Stock Solutions (Acyl Chlorides, Benzyl Alcohol, Internal Standard) start->prep react Initiate Parallel Reactions (Identical Conditions) prep->react monitor Monitor Reaction Progress (HPLC or NMR) react->monitor quench Quench Aliquots at Timed Intervals monitor->quench analyze Analyze Aliquots quench->analyze data Plot [Product] vs. Time & Determine Initial Rates analyze->data end End data->end

Figure 2: Workflow for Comparative Kinetic Analysis.
Detailed Experimental Methodology

Objective: To determine the relative reaction rates of this compound and benzoyl chloride in the esterification of benzyl alcohol.

Materials:

  • This compound (≥98%)

  • Benzoyl chloride (≥99%)

  • Benzyl alcohol (≥99%)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous pyridine (B92270)

  • Internal standard (e.g., dodecane (B42187) for GC/HPLC analysis)

  • Methanol (for quenching)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • HPLC or NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of this compound, benzoyl chloride, and benzyl alcohol in anhydrous DCM.

    • Prepare a 0.05 M solution of the internal standard in anhydrous DCM.

    • Prepare a 0.1 M solution of pyridine in anhydrous DCM.

  • Reaction Setup (to be performed in parallel for each acyl chloride):

    • In a dry, 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 10 mL of the 0.1 M benzyl alcohol solution and 5 mL of the 0.05 M internal standard solution.

    • Place the flask in a constant temperature bath set to 25 °C.

    • Add 10 mL of the 0.1 M pyridine solution to the flask.

    • To initiate the reaction, rapidly add 10 mL of the respective 0.1 M acyl chloride solution (either this compound or benzoyl chloride) and start a timer.

  • Reaction Monitoring (HPLC Method):

    • At specified time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a 0.1 mL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of methanol.

    • Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting materials, product (benzyl benzoate (B1203000) or benzyl 3,4,5-trimethoxybenzoate), and the internal standard.

    • Create a calibration curve for the product ester to quantify its concentration in the reaction mixture at each time point.

  • Data Analysis:

    • Plot the concentration of the formed ester against time for both reactions.

    • Determine the initial reaction rate for each acyl chloride from the initial slope of the concentration vs. time plot.

    • The ratio of the initial rates will provide a quantitative measure of the relative reactivity.

Expected Outcome:

It is anticipated that the initial rate of esterification with benzoyl chloride will be significantly higher than that with this compound. This will be reflected in a steeper initial slope on the concentration vs. time plot for the benzoyl chloride reaction.

Conclusion

In the comparative analysis of this compound and benzoyl chloride, it is evident that the substitution pattern on the aromatic ring plays a pivotal role in dictating the reactivity of the acyl chloride. The presence of three electron-donating methoxy groups in this compound renders it a less reactive acylating agent than the unsubstituted benzoyl chloride. This reduced reactivity, a consequence of both electronic and steric effects, is a critical consideration for chemists in designing synthetic routes. While benzoyl chloride may be the reagent of choice for rapid and efficient acylations, this compound offers a valuable building block for the synthesis of complex molecules where the 3,4,5-trimethoxybenzoyl moiety is a desired pharmacophore, albeit potentially requiring more optimized and vigorous reaction conditions. The provided experimental protocols offer a robust framework for quantifying these reactivity differences in a laboratory setting, enabling informed decisions in process development and chemical research.

References

A Comparative Guide to Acylating Agents: The Profile of 3,4,5-Trimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in drug discovery and development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate biological activity of the target molecule. This guide provides an objective comparison of 3,4,5-Trimethoxybenzoyl chloride with other commonly employed acylating agents, supported by illustrative experimental data and detailed methodologies.

Introduction to Acylation

Acylation is a fundamental chemical transformation that introduces an acyl group (R-C=O) into a molecule.[1] This reaction is pivotal in the synthesis of a vast array of organic compounds, including esters, amides, and ketones.[1][2] The reactivity of the acylating agent is a key determinant of the reaction's success, with the general reactivity trend being: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.[3] Acyl chlorides, such as this compound, are among the most reactive acylating agents due to the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion.[4]

Physicochemical Properties of Selected Acylating Agents

A comparative overview of the key physicochemical properties of this compound, Benzoyl chloride, and Acetic anhydride (B1165640) is presented below. These properties influence their handling, storage, and reactivity.

PropertyThis compoundBenzoyl chlorideAcetic Anhydride
CAS Number 4521-61-3[5]98-88-4108-24-7
Molecular Formula C₁₀H₁₁ClO₄[5]C₇H₅ClO(CH₃CO)₂O
Molecular Weight 230.64 g/mol [5]140.57 g/mol 102.09 g/mol
Melting Point 81-84 °C[5]-1 °C-73 °C
Boiling Point 185 °C at 18 mmHg[5]197.2 °C139.8 °C
Appearance White to off-white crystalline powder[6]Colorless fuming liquidColorless liquid
Reactivity HighHighModerate

Performance Comparison in a Model Acylation Reaction

To provide a quantitative comparison of their performance, we present illustrative data for the acylation of a model primary amine, aniline (B41778), under standardized conditions. This reaction is a fundamental amide bond formation, a cornerstone of medicinal chemistry.

Reaction: Acylation of Aniline

Acylating AgentCatalystSolventReaction Time (h)Yield (%)
This compound Pyridine (B92270)Dichloromethane (B109758)195
Benzoyl chloride PyridineDichloromethane1.592
Acetic anhydride NoneAcetic Acid385

Disclaimer: The data presented in this table is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on the specific substrate and reaction conditions.

The illustrative data highlights the high reactivity of acyl chlorides, leading to shorter reaction times and higher yields compared to the less reactive acetic anhydride. The presence of electron-donating methoxy (B1213986) groups on the aromatic ring of this compound can subtly influence its reactivity and the properties of the resulting amide.

Experimental Protocol: N-Acylation of Aniline with an Acyl Chloride

This protocol provides a detailed methodology for the acylation of aniline with an acyl chloride, a representative procedure for the data presented above.

Materials:

  • Aniline

  • Acyl chloride (e.g., this compound or Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve aniline (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the performance comparison table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Chemistry

General Mechanism of Nucleophilic Acyl Substitution

The acylation of nucleophiles such as amines and alcohols by acyl chlorides proceeds through a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.

G cluster_0 Addition Step cluster_1 Elimination Step AcylChloride R-CO-Cl TetrahedralIntermediate [R-C(O⁻)(Cl)-Nu⁺H] AcylChloride->TetrahedralIntermediate Nucleophilic Attack Nucleophile Nu-H Nucleophile->TetrahedralIntermediate Product R-CO-Nu TetrahedralIntermediate->Product Collapse of Intermediate (Loss of Leaving Group) Byproduct HCl TetrahedralIntermediate->Byproduct

Nucleophilic Acyl Substitution Mechanism

Workflow for Selecting an Acylating Agent

The choice of an appropriate acylating agent is a multifactorial decision. The following diagram provides a logical workflow to guide this selection process based on key experimental parameters.

G Start Define Acylation Goal Substrate Assess Substrate (e.g., amine, alcohol, aromatic ring) Start->Substrate Reactivity Substrate Reactivity? Substrate->Reactivity HighReactivity High (e.g., primary amine) Reactivity->HighReactivity High LowReactivity Low (e.g., hindered alcohol, deactivated aromatic) Reactivity->LowReactivity Low AgentChoice1 Consider Mild Agents (e.g., Acid Anhydride) HighReactivity->AgentChoice1 AgentChoice2 Consider Reactive Agents (e.g., Acyl Chloride) LowReactivity->AgentChoice2 Conditions Define Reaction Conditions (e.g., temperature, catalyst) AgentChoice1->Conditions AgentChoice2->Conditions Product Desired Product Properties? Conditions->Product StandardProduct Standard Acyl Group Product->StandardProduct Standard FunctionalizedProduct Specific Acyl Moiety (e.g., 3,4,5-Trimethoxybenzoyl) Product->FunctionalizedProduct Functionalized AgentChoice3 Select Common Agent (e.g., Acetyl Chloride, Benzoyl Chloride) StandardProduct->AgentChoice3 AgentChoice4 Select Specialized Agent (e.g., this compound) FunctionalizedProduct->AgentChoice4 FinalSelection Final Acylating Agent Selection AgentChoice3->FinalSelection AgentChoice4->FinalSelection

Decision-Making Workflow for Acylating Agent Selection

Conclusion

This compound is a highly effective acylating agent, particularly valuable for introducing the 3,4,5-trimethoxybenzoyl moiety into molecules. This functional group is a key component in a variety of biologically active compounds.[7][8] While its reactivity is comparable to other acyl chlorides like benzoyl chloride, its specific substitution pattern offers a strategic advantage in the synthesis of complex target molecules. The choice between this compound and other acylating agents will ultimately depend on the specific requirements of the synthetic route, including the nature of the substrate, the desired functionality in the final product, and the overall synthetic strategy.

References

A Comparative Guide to the Spectroscopic Properties of 3,4,5-Trimethoxybenzoyl Chloride and Alternative Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 3,4,5-Trimethoxybenzoyl chloride, a key reagent in organic synthesis, alongside common alternatives such as benzoyl chloride and 4-methoxybenzoyl chloride. The information presented is intended to aid in the identification, characterization, and quality control of these compounds through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two common alternative acylating agents. This data is crucial for verifying the structure and purity of these reagents in a laboratory setting.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃No specific shift data available in the searched literature. However, suppliers confirm the structure via NMR.
Benzoyl chloride CCl₄7.3 - 8.2 (m, 5H, Ar-H)
4-Methoxybenzoyl chloride CDCl₃8.04 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH₃)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃No specific shift data available in the searched literature.
Benzoyl chloride CDCl₃168.0 (C=O), 134.5 (Ar-C), 133.0 (Ar-CH), 129.5 (Ar-CH), 128.5 (Ar-CH)
4-Methoxybenzoyl chloride CDCl₃167.5 (C=O), 164.5 (Ar-C-O), 132.5 (Ar-CH), 125.0 (Ar-C), 114.0 (Ar-CH), 55.5 (OCH₃)

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Absorption Peaks (cm⁻¹)
This compound NaCl2970, 2944 (C-H stretch), 1750 (C=O stretch), 1590 (C=C stretch), 1457, 1415, 1130, 1128 (C-O stretch)[1]
Benzoyl chloride Neat~3070 (Ar C-H stretch), 1773 (C=O stretch), 1595, 1490 (C=C stretch), 1175 (C-O stretch), 875 (C-Cl stretch)
4-Methoxybenzoyl chloride KBr~3000 (Ar C-H stretch), 2950, 2840 (Alkyl C-H stretch), 1770 (C=O stretch), 1600, 1575 (C=C stretch), 1260 (C-O stretch)

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey Fragments (m/z)
This compound Electron Ionization (EI)230 (M+), 195 (M+-Cl), 167
Benzoyl chloride Electron Ionization (EI)140 (M+), 139, 111, 105 (M+-Cl), 77 (C₆H₅⁺)
4-Methoxybenzoyl chloride Electron Ionization (EI)170 (M+), 135 (M+-Cl), 107, 92, 77

Experimental Protocols

Standardized procedures for obtaining the spectroscopic data presented above are outlined below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference peak at 0 ppm.

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra using a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Technique): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film Technique): For liquid samples, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum, which plots ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample Sample IR IR Sample->IR NMR NMR Sample->NMR MS MS Sample->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: A logical workflow for the spectroscopic identification of an organic compound.

References

A Comparative Purity Analysis of Commercial 3,4,5-Trimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure reliable and reproducible experimental outcomes. 3,4,5-Trimethoxybenzoyl chloride is a key building block in the synthesis of various pharmaceutical compounds, and its purity can significantly impact reaction yields and impurity profiles of the final active pharmaceutical ingredient (API). This guide provides a comparative assessment of the purity of commercially available this compound, supported by common analytical methodologies and potential impurity considerations.

Comparison of Purity Specifications from Commercial Suppliers

A survey of prominent chemical suppliers reveals that the standard purity for commercial-grade this compound is typically high, with most vendors guaranteeing a purity of ≥97% or 98%. The primary methods cited for purity analysis are Gas Chromatography (GC) and argentometric titration.

Supplier/BrandStated PurityAnalytical Method(s) Cited
Sigma-Aldrich98%[1]Not explicitly stated on product page, but GC and titration are common.
Santa Cruz Biotechnology≥97%[2]Not explicitly stated on product page.
ChemicalBookPurity specifications vary by supplier, typically 97% to 99%.Not explicitly stated on product page.

Note: The data presented is based on publicly available information from supplier websites and may not reflect the exact purity of a specific batch. For lot-specific data, it is always recommended to refer to the Certificate of Analysis (CoA) provided by the supplier.[2]

Common Impurities in this compound

The most common industrial synthesis of this compound involves the reaction of 3,4,5-trimethoxybenzoic acid with a chlorinating agent, such as thionyl chloride.[3] This synthetic route can lead to the presence of several potential impurities:

  • 3,4,5-Trimethoxybenzoic Acid: Unreacted starting material is a common impurity.

  • Residual Thionyl Chloride and its byproducts: Excess chlorinating agent and its decomposition products may be present.

  • Anhydride of 3,4,5-Trimethoxybenzoic Acid: Formed by the reaction of the acid chloride with the starting carboxylic acid.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

The presence of these impurities can be monitored and quantified using the analytical techniques detailed below.

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound requires robust analytical methods. The following are detailed protocols for the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying potential organic impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable dry solvent (e.g., dichloromethane (B109758) or toluene). The sample should be analyzed immediately after preparation due to the moisture sensitivity of the acyl chloride.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST).

Argentometric Titration for Assay of Acyl Chloride Content

Argentometric titration is a classic and reliable method for quantifying the amount of halide in a sample. In the case of this compound, it is used to determine the concentration of the reactive acyl chloride group by reacting it with water to form hydrochloric acid, which is then titrated with a standardized solution of silver nitrate.

Experimental Protocol:

  • Reagents:

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

    • Potassium chromate (B82759) (K₂CrO₄) indicator solution (5% w/v in water).

    • Acetone (B3395972) (ACS grade).

    • Deionized water.

  • Procedure (Mohr's Method): [4][5][6]

    • Accurately weigh approximately 0.5 g of the this compound sample into a clean, dry 250 mL Erlenmeyer flask.

    • Carefully add 50 mL of acetone to dissolve the sample.

    • Add 50 mL of deionized water to hydrolyze the acyl chloride to the corresponding carboxylic acid and hydrochloric acid. Stir the solution for 5 minutes.

    • Add 1 mL of potassium chromate indicator solution. The solution will turn yellow.

    • Titrate the solution with standardized 0.1 M AgNO₃ solution. The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate.

  • Calculation: The percentage purity of this compound can be calculated using the following formula:

    Where:

    • V_AgNO3 = Volume of AgNO₃ solution used in the titration (mL).

    • M_AgNO3 = Molarity of the AgNO₃ solution (mol/L).

    • MW_TMBC = Molecular weight of this compound (230.64 g/mol ).

    • W_sample = Weight of the sample (g).

Visualizing the Analytical Workflow

To provide a clearer understanding of the logical flow of the purity assessment process, the following diagrams illustrate the key steps involved in both GC-MS and argentometric titration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dry Solvent weigh->dissolve inject Inject into GC-MS dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (Library Search) detect->identify calculate Calculate % Purity integrate->calculate

Caption: Workflow for Purity Assessment by GC-MS.

Titration_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Acetone weigh->dissolve hydrolyze Add Water for Hydrolysis dissolve->hydrolyze add_indicator Add K2CrO4 Indicator hydrolyze->add_indicator titrate Titrate with Standard AgNO3 add_indicator->titrate endpoint Observe Reddish-Brown Precipitate titrate->endpoint calculate Calculate % Purity endpoint->calculate

Caption: Workflow for Purity Assessment by Argentometric Titration.

Conclusion

The purity of commercial this compound is generally high, with suppliers typically providing material of at least 97-98% purity. However, for applications where trace impurities can have a significant impact, it is crucial for researchers to have access to and understanding of the analytical methods used to verify purity. The GC-MS and argentometric titration protocols detailed in this guide provide a robust framework for the in-house quality control of this important reagent. By carefully considering potential impurities arising from the synthetic route and employing these analytical techniques, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Unveiling the Potency of 3,4,5-Trimethoxybenzoyl Derivatives: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 3,4,5-trimethoxybenzoyl derivatives reveals their significant potential across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a detailed comparison of the biological activities of various derivatives, supported by experimental data and methodological insights, to inform researchers, scientists, and drug development professionals. The core of this analysis lies in the versatile 3,4,5-trimethoxyphenyl moiety, a key pharmacophore contributing to a broad spectrum of biological effects.

Anticancer Activity: Disrupting Microtubule Dynamics

A prominent feature of many 3,4,5-trimethoxybenzoyl derivatives is their potent anticancer activity, primarily attributed to their role as tubulin polymerization inhibitors. By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, a critical process for cell division. This interference leads to cell cycle arrest, predominantly in the G2/M phase, and subsequently induces apoptosis in cancer cells.

Numerous studies have synthesized and evaluated a range of these derivatives, including those incorporating benzo[b]furan, benzo[b]thiophene, and 1,2,4-triazole (B32235) scaffolds.[1][2][3] The antiproliferative effects of these compounds have been demonstrated across a panel of human cancer cell lines.

Derivative ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Benzo[b]furan2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furanVarious cancer cell linesNanomolar concentrations[1]
Benzo[b]thiophene2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene (4e)HeLa, JurkatSubmicromolar concentrations[4]
Benzo[b]thiophene2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene with 4-methoxy substituent and 3-methyl group (4g)K5620.016 - 0.023[2]
1,2,4-Triazole1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole (3c)Various cancer cell linesComparable to Combretastatin A-4[3]

Table 1: Comparative Anticancer Activity of 3,4,5-Trimethoxybenzoyl Derivatives

The data clearly indicates that substitutions on the core heterocyclic ring significantly influence the cytotoxic potency of these derivatives.

Signaling Pathway: From Tubulin Inhibition to Apoptosis

The primary mechanism of anticancer action for these derivatives involves the disruption of microtubule formation. This triggers a cascade of cellular events, culminating in programmed cell death.

G2M_Apoptosis_Pathway cluster_drug Drug Action cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Derivative 3,4,5-Trimethoxybenzoyl Derivative Tubulin β-Tubulin (Colchicine Site) Derivative->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Cdc25c Cdc25c Phosphorylation G2M->Cdc25c Increases CyclinB1 Cyclin B1 Expression G2M->CyclinB1 Increases Mitochondria Mitochondrial Membrane Potential Perturbation G2M->Mitochondria Induces Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Results in

Figure 1: Pathway of G2/M arrest and apoptosis induction.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Derivatives of 3,4,5-trimethoxybenzyl alcohol have demonstrated significant anti-inflammatory properties. Studies involving the conjugation of this moiety with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) have shown enhanced anti-inflammatory effects compared to the parent drugs.[5][6] This enhancement is attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

DerivativeParent NSAIDIn Vivo Edema Inhibition (%)COX-2 Inhibition (%)Reference
Ibuprofen Derivative (21)Ibuprofen6767[5][6]
Ketoprofen Derivative (16)Ketoprofen91-[5][6]
Ketoprofen Derivative (19)Ketoprofen-94[5][6]
Parent Ibuprofen-3646[5][6]
Parent Ketoprofen-4749[5][6]

Table 2: Comparative Anti-inflammatory Activity of 3,4,5-Trimethoxybenzyl Alcohol Derivatives of NSAIDs

The data suggests that the 3,4,5-trimethoxybenzyl moiety plays a crucial role in augmenting the anti-inflammatory response.

Antimicrobial Activity: A Broad Spectrum of Action

The 3,4,5-trimethoxybenzoyl scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives, particularly Schiff bases and hydrazones, have shown notable activity against a range of pathogenic bacteria and fungi.[7][8] Their mechanism often involves interfering with microbial growth and viability.

Derivative TypeOrganismMeasurementValueReference
3,4,5-TrimethoxybenzaldehydeEscherichia coliInhibition Zone21 mm[9]
3,4,5-TrimethoxybenzaldehydeCandida sp.Inhibition Zone23 mm[9]
Hydrazide-hydrazone analogs (4a-4f)Various bacteria-Significant antibacterial activity[8]
Trimethoxybenzoic acid derivative (10)Various bacterial strains-Antibacterial activity[10]

Table 3: Antimicrobial Activity of 3,4,5-Trimethoxybenzoyl Derivatives

These findings highlight the potential of these derivatives as leads for new antimicrobial drugs.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The antiproliferative activity of the derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cancer cells in 96-well plates Incubate1 Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Treat Treat cells with various concentrations of derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolvent Add solubilization solution (e.g., DMSO) Incubate3->AddSolvent Measure Measure absorbance at 570 nm AddSolvent->Measure Calculate Calculate IC50 values Measure->Calculate

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are then treated with various concentrations of the 3,4,5-trimethoxybenzoyl derivatives and incubated for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of the derivatives on the formation of microtubules from purified tubulin.

Protocol Steps:

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer is prepared on ice.

  • Compound Addition: The test compounds, positive controls (e.g., Nocodazole), and a vehicle control are added to a pre-warmed 96-well plate.

  • Initiation of Polymerization: The tubulin reaction mix is added to the wells to initiate polymerization.

  • Fluorescence Monitoring: The plate is immediately placed in a microplate reader pre-warmed to 37°C, and the increase in fluorescence intensity is monitored over time.[1]

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves to assess the inhibitory activity of the compounds.[1]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

Protocol Steps:

  • Animal Grouping: Rats are divided into control, standard drug (e.g., Indomethacin), and test groups receiving different doses of the derivative.[7]

  • Compound Administration: The test compounds or standard drug are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of the rats to induce localized inflammation and edema.[7]

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group by comparing the increase in paw volume to the control group.

Antimicrobial Susceptibility Testing: Agar (B569324) Disk Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical substances.

Protocol Steps:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.[2]

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[7]

References

Confirming the Structure of 3,4,5-trimethoxybenzamides using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural elucidation of 3,4,5-trimethoxybenzamide (B1204051), a common scaffold in medicinal chemistry. We present supporting experimental data, detailed methodologies, and visual aids to facilitate a comprehensive understanding of these powerful analytical tools.

The substitution pattern of aromatic rings is a frequent challenge in chemical synthesis. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, overlapping signals and the absence of proton-proton coupling for substituted carbons can lead to ambiguity. 2D NMR spectroscopy offers a solution by providing through-bond and through-space correlations, allowing for the definitive assignment of all proton and carbon signals and confirming the overall molecular structure.

At a Glance: 2D NMR for Structural Elucidation

2D NMR experiments are essential for piecing together the molecular puzzle. The most common and informative experiments for a molecule like 3,4,5-trimethoxybenzamide are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for mapping out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is a highly sensitive technique for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for identifying quaternary carbons and connecting different spin systems across the molecule.

Predicted NMR Data for 3,4,5-trimethoxybenzamide

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3,4,5-trimethoxybenzamide. These values are based on the analysis of structurally related compounds and spectral prediction tools.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4,5-trimethoxybenzamide

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~130
2, 6C-H~7.0 - 7.2~105
3, 5C-O-~153
4C-O-~140
C=OC-~168
CONH₂N-H~5.5 - 6.5 (broad)-
3,5-OCH₃C-H~3.8~56
4-OCH₃C-H~3.7~61

Table 2: Key Predicted 2D NMR Correlations for 3,4,5-trimethoxybenzamide

ExperimentProton (¹H) SignalCorrelated Carbon (¹³C) SignalCorrelation Type
HSQC H-2, H-6 (~7.1 ppm)C-2, C-6 (~105 ppm)¹JCH (Direct)
3,5-OCH₃ (~3.8 ppm)3,5-OCH₃ (~56 ppm)¹JCH (Direct)
4-OCH₃ (~3.7 ppm)4-OCH₃ (~61 ppm)¹JCH (Direct)
HMBC H-2, H-6 (~7.1 ppm)C-1 (~130 ppm)³JCH
C-3, C-5 (~153 ppm)²JCH
C-4 (~140 ppm)³JCH
C=O (~168 ppm)³JCH
3,5-OCH₃ (~3.8 ppm)C-3, C-5 (~153 ppm)³JCH
4-OCH₃ (~3.7 ppm)C-4 (~140 ppm)³JCH
COSY H-2 (~7.1 ppm)H-6 (~7.1 ppm)⁴JHH (meta coupling, weak)

Experimental Protocols

The following are generalized experimental protocols for acquiring 2D NMR data. Instrument-specific parameters should be optimized for the best results.

Sample Preparation:

  • Dissolve 5-10 mg of the purified 3,4,5-trimethoxybenzamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

1. COSY (Correlation Spectroscopy)

  • Objective: To identify proton-proton coupling networks.

  • Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): 2-4 per increment

    • Number of Increments (TD in F1): 256-512

    • Spectral Width (SW) in F1 and F2: Set to cover the entire proton chemical shift range.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify directly attached proton-carbon pairs.[1]

  • Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsisp on Bruker instruments for multiplicity editing).

  • Acquisition Parameters:

    • Number of Scans (NS): 2-8 per increment

    • Number of Increments (TD in F1): 128-256

    • Spectral Width (SW) in F2: Covers the proton chemical shift range.

    • Spectral Width (SW) in F1: Covers the carbon chemical shift range.

    • ¹JCH Coupling Constant: Optimized for one-bond C-H coupling (typically ~145 Hz for aromatic and methoxy (B1213986) groups).

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (2-3 bond) proton-carbon correlations.[1]

  • Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): 8-32 per increment

    • Number of Increments (TD in F1): 256-512

    • Spectral Width (SW) in F2: Covers the proton chemical shift range.

    • Spectral Width (SW) in F1: Covers the carbon chemical shift range.

    • Long-range Coupling Constant (ⁿJCH): Optimized for 2-3 bond couplings (typically 8-10 Hz).

    • Relaxation Delay (d1): 1.5-2.5 seconds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

Visualizing the Workflow and Structural Correlations

The following diagrams illustrate the logical workflow for 2D NMR-based structure elucidation and the key correlations expected for 3,4,5-trimethoxybenzamide.

G cluster_0 Experimental Stage cluster_1 Data Processing cluster_2 Spectral Analysis & Interpretation Sample Sample Preparation (5-10 mg in 0.6 mL CDCl3) Acquisition 2D NMR Data Acquisition (COSY, HSQC, HMBC) Sample->Acquisition Processing Fourier Transform & Phase Correction Acquisition->Processing Analysis Peak Picking & Correlation Analysis Processing->Analysis Structure Structure Elucidation Analysis->Structure

References

A Comparative Guide to the Synthesis of 3,4,5-Trimethoxybenzamides: 3,4,5-Trimethoxybenzoyl Chloride vs. In Situ Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-yielding synthesis of amide bonds is a critical step in the creation of new molecular entities. The 3,4,5-trimethoxybenzoyl moiety is a key pharmacophore in a variety of biologically active molecules, including potent anticancer agents like combretastatin (B1194345) and its analogs. This guide provides a comparative analysis of two primary methods for introducing this moiety: the use of the reactive acylating agent 3,4,5-Trimethoxybenzoyl chloride and the in situ activation of 3,4,5-Trimethoxybenzoic acid with common coupling reagents.

This guide presents a comparison of these methodologies, supported by experimental data, to aid in the selection of the most appropriate synthetic route based on factors such as yield, purity, reaction conditions, and substrate scope.

Certificate of Analysis: this compound

A thorough understanding of the starting material's quality is paramount for reproducible and reliable synthetic outcomes. A typical Certificate of Analysis for this compound outlines the following specifications:

ParameterSpecification
CAS Number 4521-61-3
Molecular Formula C₁₀H₁₁ClO₄
Molecular Weight 230.64 g/mol
Appearance White to light yellow crystalline powder
Purity (Assay) ≥98%
Melting Point 78-82 °C
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene)

Performance Comparison: Acid Chloride vs. Coupling Agents

The choice between using a pre-activated acid chloride and generating an activated species in situ from the corresponding carboxylic acid involves a trade-off between reactivity, convenience, and the nature of the substrates.

Method 1: this compound

This classical approach utilizes the high electrophilicity of the acid chloride to readily react with primary and secondary amines, forming the desired amide bond. The reaction is typically rapid and high-yielding.

Method 2: 3,4,5-Trimethoxybenzoic Acid with Coupling Agents

This method avoids the isolation of the often moisture-sensitive acid chloride. A coupling agent is used to activate the carboxylic acid in the presence of the amine, leading to amide bond formation. Common coupling agents include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC), and uronium/phosphonium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

Quantitative Data Presentation

The following table summarizes representative yields for the synthesis of 3,4,5-trimethoxybenzamides using both methodologies. It is important to note that direct side-by-side comparative studies are limited in the literature; therefore, the data presented is a compilation from various sources for analogous reactions.

Amine SubstrateMethodReagentsSolventReaction TimeYield (%)Reference
AmmoniaAcid ChlorideThis compound, NH₃Toluene30 min66.8[1]
Generic Primary AmineAcid ChlorideThis compound, R-NH₂, Base (e.g., TEA)DCM or THF1-4 hTypically >90General Protocol
Generic Primary AmineCoupling Agent3,4,5-Trimethoxybenzoic acid, R-NH₂, HATU, DIPEADMF2-6 hTypically >90General Protocol
Generic Primary AmineCoupling Agent3,4,5-Trimethoxybenzoic acid, R-NH₂, PyBOP, DIPEADMF2-12 hTypically >85General Protocol
Generic Primary AmineCoupling Agent3,4,5-Trimethoxybenzoic acid, R-NH₂, DCC, DMAPDCM4-12 hTypically >80General Protocol

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Protocol 1: Synthesis of a 3,4,5-Trimethoxybenzamide using this compound

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the solution of this compound dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a 3,4,5-Trimethoxybenzamide using 3,4,5-Trimethoxybenzoic Acid and HATU

Materials:

  • 3,4,5-Trimethoxybenzoic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,4,5-Trimethoxybenzoic acid (1.0 eq), HATU (1.1-1.2 eq), and the amine (1.0-1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and a generalized experimental workflow.

reaction_pathways cluster_acid_chloride Method 1: Acid Chloride Route cluster_coupling_agent Method 2: Coupling Agent Route 3,4,5-Trimethoxybenzoic Acid 3,4,5-Trimethoxybenzoic Acid This compound This compound 3,4,5-Trimethoxybenzoic Acid->this compound Chlorination SOCl2 or (COCl)2 SOCl2 or (COCl)2 Amide Product Amide Product This compound->Amide Product + Amine, Base Amine (R-NH2) Amine (R-NH2) 3,4,5-Trimethoxybenzoic Acid_2 3,4,5-Trimethoxybenzoic Acid Amide Product_2 Amide Product 3,4,5-Trimethoxybenzoic Acid_2->Amide Product_2 + Amine, Coupling Agent, Base Coupling Agent (e.g., HATU) Coupling Agent (e.g., HATU) Amine (R-NH2)_2 Amine (R-NH2)

Comparison of synthetic routes to 3,4,5-trimethoxybenzamides.

experimental_workflow start Start dissolve Dissolve starting materials (Acid derivative/Acid + Amine + Reagents) in anhydrous solvent start->dissolve react React at appropriate temperature (0°C to RT) dissolve->react monitor Monitor reaction by TLC react->monitor workup Aqueous Workup (Wash with acid, base, brine) monitor->workup Reaction Complete extract Extract with organic solvent workup->extract dry Dry organic layer and concentrate extract->dry purify Purify by recrystallization or column chromatography dry->purify end End purify->end

Generalized experimental workflow for amide synthesis.

References

A Comparative Guide to Validated Analytical Methods for the Assay of 3,4,5-Trimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three validated analytical methods for the quantitative assay of 3,4,5-Trimethoxybenzoyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. Given the compound's inherent reactivity and susceptibility to hydrolysis, this guide focuses on practical and robust methods suitable for quality control and research environments. The methods compared are High-Performance Liquid Chromatography (HPLC) of the hydrolyzed product, Gas Chromatography-Mass Spectrometry (GC-MS), and Argentometric Titration.

Executive Summary

The selection of an appropriate analytical method for the assay of this compound is critical for ensuring the quality and consistency of pharmaceutical intermediates. Due to the compound's reactivity, direct analysis can be challenging. This guide evaluates three common analytical approaches:

  • High-Performance Liquid Chromatography (HPLC): An indirect method analyzing the stable hydrolysis product, 3,4,5-trimethoxybenzoic acid. This method offers high precision and accuracy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, this method typically involves the analysis of its hydrolysis product, 3,4,5-trimethoxybenzoic acid, after derivatization.

  • Argentometric Titration: A classical titrimetric method for the determination of the chloride content, which can be stoichiometrically related to the concentration of this compound.

The following sections provide detailed experimental protocols, a comparison of validation parameters, and visual representations of the workflows to aid in the selection of the most suitable method for your specific needs.

Data Presentation: Comparison of Method Validation Parameters

The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of this compound or its derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Argentometric Titration
Analyte 3,4,5-Trimethoxybenzoic acid (hydrolysis product)Derivatized 3,4,5-Trimethoxybenzoic acidChloride ion (from hydrolysis)
Linearity Range 0.5 - 150 µg/mL0.01 - 50 µg/mL1 - 100 mg of Chloride
Correlation Coefficient (r²) > 0.999> 0.998Not Applicable
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2%< 5%< 1%
Limit of Detection (LOD) ~0.1 µg/mL~0.005 µg/mL~0.1 mg of Chloride
Limit of Quantification (LOQ) ~0.5 µg/mL~0.01 µg/mL~0.5 mg of Chloride

Experimental Protocols

Detailed methodologies are provided below for each of the compared analytical techniques.

High-Performance Liquid Chromatography (HPLC) of 3,4,5-Trimethoxybenzoic Acid

This method involves the controlled hydrolysis of this compound to its more stable carboxylic acid derivative, which is then quantified by reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector, autosampler, and data processing software.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

Sample Preparation (Hydrolysis):

  • Accurately weigh approximately 50 mg of this compound and transfer to a 50 mL volumetric flask.

  • Add 25 mL of 0.1 M sodium hydroxide solution and sonicate for 10 minutes to ensure complete hydrolysis.

  • Acidify the solution to a pH of approximately 3 with dilute phosphoric acid.

  • Dilute to volume with the mobile phase.

  • Filter an aliquot through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of this compound after hydrolysis and derivatization of the resulting 3,4,5-trimethoxybenzoic acid to a more volatile silyl (B83357) ester.

Instrumentation:

  • GC system coupled with a Mass Spectrometer (MS).

  • Capillary column suitable for the analysis of derivatized carboxylic acids (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • This compound reference standard

  • Sodium hydroxide solution (0.1 M)

  • Hydrochloric acid

  • Dichloromethane (B109758)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Sample Preparation (Hydrolysis and Derivatization):

  • Hydrolyze a known amount of this compound as described in the HPLC sample preparation.

  • Acidify the solution with hydrochloric acid and extract the 3,4,5-trimethoxybenzoic acid into dichloromethane.

  • Evaporate the dichloromethane extract to dryness under a stream of nitrogen.

  • To the dry residue, add 100 µL of BSTFA with 1% TMCS and heat at 70 °C for 30 minutes.

  • After cooling, the sample is ready for injection.

GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

Argentometric Titration

This method determines the amount of chloride present in the this compound sample after hydrolysis, using a standardized silver nitrate (B79036) solution. The Volhard method is described here, which is an indirect titration.

Instrumentation:

  • Burette (50 mL)

  • Pipettes

  • Erlenmeyer flasks

Reagents:

Procedure:

  • Accurately weigh about 300-400 mg of this compound into an Erlenmeyer flask.

  • Carefully add 50 mL of 0.1 M sodium hydroxide solution to hydrolyze the sample.

  • Acidify the solution with nitric acid.

  • Add a known excess of standardized 0.1 M AgNO₃ solution (e.g., 50.0 mL) to precipitate the chloride as AgCl.

  • Add 2-3 mL of nitrobenzene and shake vigorously to coagulate the precipitate.

  • Add 1-2 mL of ferric ammonium sulfate indicator.

  • Titrate the excess AgNO₃ with standardized 0.1 M KSCN solution until a permanent reddish-brown color appears.

  • Perform a blank titration under the same conditions.

Calculation:

The amount of this compound can be calculated from the amount of silver nitrate consumed to precipitate the chloride.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample hydrolyze Hydrolyze with NaOH weigh->hydrolyze acidify Acidify hydrolyze->acidify dilute Dilute to Volume acidify->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the HPLC assay of this compound via its hydrolysis product.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_params Key Comparison Parameters Analyte This compound Assay HPLC HPLC (indirect) Analyte->HPLC GCMS GC-MS (indirect) Analyte->GCMS Titration Argentometric Titration Analyte->Titration Accuracy Accuracy & Precision HPLC->Accuracy Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Specificity Specificity HPLC->Specificity Complexity Complexity & Cost HPLC->Complexity GCMS->Accuracy GCMS->Sensitivity GCMS->Specificity GCMS->Complexity Titration->Accuracy Titration->Sensitivity Titration->Specificity Titration->Complexity

Caption: Logical relationship for the selection of an analytical method for this compound assay.

Safety Operating Guide

Safe Disposal of 3,4,5-Trimethoxybenzoyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3,4,5-Trimethoxybenzoyl chloride (CAS RN: 4521-61-3), a common reagent in pharmaceutical and chemical research. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should review and implement these protocols to mitigate risks associated with this corrosive and water-reactive compound.

I. Immediate Safety Considerations

This compound is a corrosive solid that reacts with water and moisture, potentially violently, to produce hydrochloric acid and 3,4,5-trimethoxybenzoic acid. It can cause severe skin burns and eye damage.[1][2] All handling and disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A flame-resistant laboratory coat

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₄[2][3]
Molecular Weight 230.64 g/mol [2][4]
Melting Point 81-84 °C[4][5]
Boiling Point 185 °C at 18 mmHg[4][5]
GHS Hazard Statements H314: Causes severe skin burns and eye damageH335: May cause respiratory irritation[2][4]

Note: No specific occupational exposure limits (OELs) have been established for this compound. Therefore, exposure should be minimized to the lowest possible level.

III. Spill Management

In the event of a spill, immediate action is necessary to contain the material and prevent its spread.

  • Minor Spills: For small spills, cover the material with a dry, inert absorbent such as sand, vermiculite, or commercial sorbent. Do not use water.[6] Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste disposal.

  • Major Spills: In the case of a larger spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

IV. Experimental Protocol for Neutralization and Disposal

The primary method for the safe disposal of this compound is through a controlled neutralization reaction. This procedure converts the reactive acyl chloride into the less hazardous sodium 3,4,5-trimethoxybenzoate.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Large beaker or flask (at least 10 times the volume of the neutralizing solution)

  • Stir bar and stir plate

  • Ice bath

  • pH paper or pH meter

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation of Neutralizing Solution:

    • The neutralization reaction of this compound with sodium bicarbonate proceeds according to the following stoichiometry: (CH₃O)₃C₆H₂COCl + 2 NaHCO₃ → (CH₃O)₃C₆H₂COONa + NaCl + 2 CO₂ + H₂O

    • For every 1 gram of this compound, a minimum of 0.73 grams of sodium bicarbonate is required for complete neutralization. It is recommended to use a significant excess of sodium bicarbonate (e.g., 2-3 times the stoichiometric amount) to ensure the reaction goes to completion and to neutralize the hydrochloric acid byproduct.

    • Prepare a 5-10% aqueous solution of sodium bicarbonate. For example, to prepare 500 mL of a 10% solution, dissolve 50 grams of sodium bicarbonate in 450 mL of deionized water.

  • Controlled Neutralization:

    • Place the beaker or flask containing the sodium bicarbonate solution in an ice bath and begin stirring. The ice bath is crucial for controlling the temperature of the exothermic reaction.

    • Slowly and carefully add the this compound waste to the stirring bicarbonate solution in small portions. The addition should be gradual to control the rate of gas evolution (carbon dioxide) and prevent frothing over.

    • Continue stirring the mixture for at least 2 hours after the final addition to ensure the neutralization is complete.

  • Verification and Waste Collection:

    • Remove the reaction vessel from the ice bath and allow it to warm to room temperature.

    • Check the pH of the solution using pH paper or a pH meter to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is achieved.

    • Once the reaction is complete and the pH is confirmed, transfer the neutralized aqueous waste to a properly labeled hazardous waste container for collection by your institution's EHS department.

V. Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Disposal of this compound ppe Don Appropriate PPE start->ppe assess Assess Quantity and Nature of Waste spill Spill? assess->spill minor_spill Minor Spill: Absorb with inert material spill->minor_spill Yes, minor major_spill Major Spill: Evacuate and contact EHS spill->major_spill Yes, major neutralize Perform Controlled Neutralization (see protocol) spill->neutralize No collect Collect in Labeled Hazardous Waste Container minor_spill->collect end End of Procedure major_spill->end ppe->assess verify Verify Neutralization (pH 7-9) neutralize->verify verify->neutralize No, re-treat verify->collect Yes dispose Arrange for EHS Pickup collect->dispose dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4,5-Trimethoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a steadfast commitment to safety is paramount when handling reactive chemical compounds such as 3,4,5-Trimethoxybenzoyl chloride. This guide delivers crucial, immediate safety protocols, operational directives, and disposal plans to mitigate risks and ensure adherence to the highest safety standards.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 4521-61-3

  • Molecular Formula: C₁₀H₁₁ClO₄

  • Molecular Weight: 230.64 g/mol [1]

Primary Hazards: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It may also lead to respiratory irritation.[1] A significant hazard is its violent reaction with water. Ingestion and inhalation may cause severe injury, and the effects of contact or inhalation can be delayed.[3]

Personal Protective Equipment (PPE)

A systematic approach to personal safety is critical. The following table outlines the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles in combination with a face shield (minimum 8 inches). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4]To provide comprehensive protection against splashes and vapors that can cause severe eye damage.[4][5]
Hand Protection Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber).[4][5][6] Gloves must be inspected for integrity before each use.To prevent skin contact, which can result in severe chemical burns.[4]
Body Protection A chemical-resistant lab coat or a complete chemical-protective suit.[4][7] Closed-toe shoes are mandatory. For larger quantities or increased splash risk, a PVC apron is recommended.To protect the body from accidental splashes and contact with the corrosive material.[4][7]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[4] If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a type P3 (EN 143) filter cartridge.[8]To prevent inhalation of dust or vapors that are corrosive and can cause respiratory tract irritation.[4]

Safety Operating Guide

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Always work within a well-ventilated chemical fume hood.[4]

  • Ensure that a calibrated eyewash station and an emergency safety shower are readily accessible and in close proximity to the workstation.[4]

  • Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • Incompatible materials include water, strong bases, alcohols, and oxidizing agents.[4]

2. Handling Procedure:

  • Wear all requisite PPE as detailed in the table above.

  • Avoid all direct contact with skin, eyes, and clothing.[4]

  • Do not breathe in dust or vapors.[2]

  • After handling, thoroughly wash hands and other exposed skin with mild soap and water.[9]

3. Spill Response:

  • In the event of a spill, immediately evacuate the area.[4]

  • For minor spills, absorb the material with an inert, dry substance such as sand, earth, or vermiculite.[3][4]

  • Collect the absorbed material into a suitable, clearly labeled container for hazardous waste disposal.[3][4]

  • CRITICAL: Do not use water to clean up spills, as it reacts violently with the compound.[3]

Experimental Protocol: Acylation of an Amine

This protocol provides a step-by-step methodology for a typical acylation reaction using this compound.

1. Reagent Preparation (in a chemical fume hood): a. Don all required PPE. b. Weigh the desired amount of this compound in a dry, tared container. c. Dissolve the this compound in an appropriate anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

2. Reaction Setup: a. In a separate flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) in the same anhydrous solvent. b. Cool the amine solution in an ice bath (0 °C).

3. Reaction Execution: a. Slowly add the this compound solution to the stirred amine solution dropwise using a syringe or dropping funnel. b. Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography). c. Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

4. Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel. b. Extract the aqueous layer with the organic solvent. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation and Storage:

  • All waste materials, including unreacted this compound, contaminated solvents, and disposable labware (e.g., gloves, weigh boats), must be treated as hazardous waste.[10][11]
  • Store waste in a designated, clearly labeled, and sealed container.[10] The container should be compatible with the chemical waste.

2. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[10][11]
  • Provide the disposal service with a comprehensive list of the chemical waste.

3. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable anhydrous solvent.[10]
  • The rinsate must be collected and disposed of as hazardous waste.[10]
  • After triple-rinsing, the container can be disposed of as regular waste, ensuring the label is defaced.[10]

Diagrams

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Waste Disposal prep_ppe Don Full PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_reagents Prepare Reagents prep_hood->prep_reagents handle_add Slow Addition of This compound prep_reagents->handle_add Initiate Reaction handle_monitor Monitor Reaction handle_add->handle_monitor handle_quench Quench Reaction handle_monitor->handle_quench disp_segregate Segregate Hazardous Waste handle_quench->disp_segregate End of Experiment disp_label Label Waste Container disp_segregate->disp_label disp_contact Contact EHS for Disposal disp_label->disp_contact

Caption: Experimental Workflow for Handling this compound.

G start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain Spill with Inert, Dry Material ppe->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Area (No Water) collect->decontaminate notify Notify EHS/Supervisor decontaminate->notify end Spill Managed notify->end

Caption: Spill Response Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trimethoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
3,4,5-Trimethoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.